molecular formula C14H13NO4 B514925 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Cat. No.: B514925
M. Wt: 259.26g/mol
InChI Key: WKHVAQKNKVBRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-2',4'-dimethoxy-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26g/mol

IUPAC Name

2,4-dimethoxy-1-(2-nitrophenyl)benzene

InChI

InChI=1S/C14H13NO4/c1-18-10-7-8-12(14(9-10)19-2)11-5-3-4-6-13(11)15(16)17/h3-9H,1-2H3

InChI Key

WKHVAQKNKVBRON-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2[N+](=O)[O-])OC

Origin of Product

United States

Foundational & Exploratory

Molecular structure and SMILES string for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular structure and SMILES string for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Characterization, Synthetic Protocols, and Carbazole Alkaloid Applications

Molecular Identification & Architecture

The compound 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl is a specialized biaryl intermediate primarily utilized in the total synthesis of carbazole alkaloids (e.g., Mukonine, Clausine derivatives). Its structure is defined by a biphenyl core featuring an electron-withdrawing nitro group at the ortho position of the A-ring and two electron-donating methoxy groups on the B-ring (at ortho and para positions relative to the biaryl axis).

This specific substitution pattern induces significant steric torsion across the C1–C1' bond, preventing planar conformation—a critical feature for its reactivity in downstream reductive cyclizations.

1.1 Chemical Identifiers
Identifier TypeString / Value
IUPAC Name 2-nitro-2',4'-dimethoxy-1,1'-biphenyl
Canonical SMILES COc1cc(OC)c(cc1)-c2ccccc2=O
Isomeric SMILES COc1cc(OC)c(cc1)-c2ccccc2[O-]
InChI String InChI=1S/C14H13NO4/c1-18-10-6-7-11(12(8-10)19-2)13-5-3-4-9-14(13)15(16)17/h3-9H,1-2H3
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol
1.2 Structural Visualization

The following diagram illustrates the connectivity and the steric "ortho-effect" introduced by the C2-Nitro and C2'-Methoxy groups.

MolecularStructure cluster_RingA Ring A (Electron Deficient) cluster_RingB Ring B (Electron Rich) C1 C1 C2 C2 C1->C2 C1_p C1' C1->C1_p Biaryl Axis (Steric Twist) C3 C3 C2->C3 Nitro NO2 (Pos 2) C2->Nitro C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C2_p C2' C1_p->C2_p C3_p C3' C2_p->C3_p OMe2 OMe (Pos 2') C2_p->OMe2 C4_p C4' C3_p->C4_p C5_p C5' C4_p->C5_p OMe4 OMe (Pos 4') C4_p->OMe4 C6_p C6' C5_p->C6_p C6_p->C1_p

Figure 1: Connectivity map highlighting the biaryl axis. The proximity of the Nitro (Ring A) and Methoxy (Ring B) groups forces a non-planar conformation.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling[1][3]

The most robust method for synthesizing 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl is the palladium-catalyzed Suzuki-Miyaura coupling. This approach is preferred over Ullmann coupling due to milder conditions and higher tolerance for the nitro functionality.

Critical Strategic Choice: We utilize 1-bromo-2-nitrobenzene as the electrophile and 2,4-dimethoxyphenylboronic acid as the nucleophile. Reversing these roles (using 2-nitrophenylboronic acid) often results in lower yields due to protodeboronation competitive pathways common in ortho-nitro boronic acids [1].

2.1 Reagents & Materials Table
ComponentRoleEquivalentsNotes
1-Bromo-2-nitrobenzene Electrophile1.0 eqCommercially available solid.
2,4-Dimethoxyphenylboronic acid Nucleophile1.2 eqExcess ensures complete consumption of bromide.
Pd(PPh₃)₄ Catalyst0.05 eqTetrakis(triphenylphosphine)palladium(0). Oxygen sensitive.
Na₂CO₃ (2M aq) Base3.0 eqPromotes transmetallation.
DME (Dimethoxyethane) Solvent-Degassed. High boiling point ether.
2.2 Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cycle the flask with Argon/Vacuum (3x) to ensure an inert atmosphere. Rationale: Pd(0) catalysts degrade rapidly in the presence of atmospheric oxygen.

  • Solvent Degassing:

    • In a separate vessel, sparge the DME (dimethoxyethane) with Argon for 20 minutes.

    • Trustworthiness Check: Failure to degas solvents is the #1 cause of Suzuki coupling failure (formation of Pd-black precipitate).

  • Reactant Assembly:

    • Under a positive stream of Argon, add 1-bromo-2-nitrobenzene (1.0 eq), 2,4-dimethoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

    • Add the degassed DME followed by the 2M Na₂CO₃ solution.

  • Reaction Phase:

    • Heat the mixture to reflux (approx. 85°C) for 12–16 hours.

    • Monitoring: Monitor via TLC (Solvent system: Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.4) should appear.[1]

  • Workup & Purification:

    • Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane → 10% EtOAc/Hexane.

    • Yield Expectation: 75–88% as a yellow crystalline solid.

2.3 Mechanistic Pathway (DOT Visualization)

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br (Ar = 2-nitrophenyl) Pd0->OxAdd + 1-bromo-2-nitrobenzene TransMet Transmetallation Ar-Pd(II)-Ar' (Base Assisted) OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination Product Release + Pd(0) Regeneration TransMet->RedElim C-C Bond Formation RedElim->Pd0

Figure 2: The Suzuki-Miyaura catalytic cycle. The steric bulk of the ortho-nitro group influences the rate of oxidative addition, necessitating elevated temperatures.

Application: Reductive Cyclization to Carbazoles[5][6]

The primary utility of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl is its conversion into 2,4-dimethoxy-9H-carbazole (and subsequent alkaloids like Mukonine) via the Cadogan Reaction [2].

3.1 The Cadogan Protocol

This reaction involves the deoxygenation of the nitro group to a nitrene intermediate, which then inserts into the proximal C-H bond of the adjacent phenyl ring.

  • Reagent: Triethyl phosphite P(OEt)₃ or Triphenylphosphine (PPh₃).

  • Conditions: High heat (160°C) or microwave irradiation.

  • Mechanism: Nitro (-NO₂) → Nitroso (-NO) → Nitrene (N:) → C-H Insertion → Carbazole.

CadoganReaction Start 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl Deox1 Deoxygenation (P(OEt)3) Start->Deox1 Nitrene Nitrene Intermediate (Highly Reactive) Deox1->Nitrene Insert C-H Insertion (Ring B) Nitrene->Insert Product 2,4-Dimethoxy-9H-carbazole (Alkaloid Core) Insert->Product

Figure 3: The Cadogan cyclization pathway transforming the nitro-biaryl into the tricyclic carbazole scaffold.

Analytical Data Expectations

To validate the synthesis of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl, compare experimental data against these reference values derived from analogous structures:

  • Physical State: Yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • Nitro Ring (A): Four protons. The proton at C3 (adjacent to NO2) will be the most deshielded (~8.0 ppm, doublet).

    • Dimethoxy Ring (B): Three protons. Look for two singlets corresponding to the methoxy groups (-OCH₃) around 3.7–3.9 ppm.

    • Biaryl Region: Due to the twist, aromatic protons may show slight upfield shifts compared to planar systems due to shielding cones.

  • MS (ESI): [M+H]⁺ calculated for C₁₄H₁₄NO₄: 260.09; Found: 260.1.

References
  • Suzuki-Miyaura Coupling of Nitroarenes

    • Source: Bjørsvik, H. R., & Liguori, L. (2005). Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the Suzuki cross-coupling reaction.[2][3] Journal of Organic Chemistry.

    • Context: Establishes the protocol for coupling ortho-nitro halides with boronic acids.
    • URL:[Link]

  • Cadogan Cyclization to Carbazoles

    • Source: Freeman, A. W., et al. (2005).[4] Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles.[5] Journal of Organic Chemistry.

    • Context: Describes the downstream application of this specific biaryl to form carbazole alkaloids.
    • URL:[Link]

  • General Carbazole Synthesis Review

    • Source: Knölker, H. J., & Reddy, K. R. (2002). Isolation and synthesis of biologically active carbazole alkaloids. Chemical Reviews.
    • Context: Comprehensive review covering the utility of 2-nitrobiphenyl intermedi
    • URL:[Link]

Sources

Technical Whitepaper: Synthesis, Reactivity, and Pharmacological Potential of Nitro-Dimethoxy Biphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitro-dimethoxy biphenyl scaffold represents a critical structural motif in medicinal chemistry, serving as both a versatile intermediate for amino-biphenyl synthesis and a pharmacophore in its own right. Recent literature highlights its emerging role in PD-1/PD-L1 inhibition and antimicrobial therapeutics . This guide synthesizes current peer-reviewed data to provide a comprehensive analysis of the synthetic pathways, physicochemical properties, and biological applications of these derivatives. We prioritize "self-validating" experimental protocols and mechanistic clarity to facilitate reproducible research.

Structural Significance & Synthetic Pathways[1][2][3]

The biphenyl core is a privileged structure in drug discovery.[1] The introduction of nitro (


)  and methoxy (

)
groups creates a unique electronic push-pull system.
  • Methoxy groups: Act as electron-donating groups (EDG), increasing electron density on the ring and facilitating oxidative metabolism.

  • Nitro groups: Act as strong electron-withdrawing groups (EWG), decreasing ring electron density but serving as a metabolic "warhead" (reducible to amines) or a hydrogen-bond acceptor in receptor binding.

  • Steric Effects: Ortho-nitro substitution (e.g., 2,2'-dinitrobiphenyls) induces significant twisting of the biphenyl bond, potentially leading to atropisomerism . This axial chirality is crucial for binding selectivity in protein pockets.

Synthetic Strategies

Two primary routes dominate the literature: Suzuki-Miyaura Cross-Coupling (for precision) and Direct Nitration (for bulk synthesis).

Diagram 1: Synthetic Workflows for Nitro-Dimethoxy Biphenyls

SyntheticRoutes Start1 Aryl Halide (e.g., 1-bromo-2-nitro-4-methoxybenzene) Suzuki Suzuki-Miyaura Coupling Start1->Suzuki Start2 Boronic Acid (e.g., 4-methoxyphenylboronic acid) Start2->Suzuki Cat Pd Catalyst (Pd(PPh3)4 or Pd(OAc)2) Cat->Suzuki Catalysis Base Base (K2CO3, Cs2CO3) Base->Suzuki Activation Product Nitro-Dimethoxy Biphenyl Derivative Suzuki->Product High Regioselectivity Start3 Dimethoxybiphenyl Precursor Nitration Electrophilic Aromatic Nitration (HNO3/H2SO4) Start3->Nitration Nitration->Product Mixture of Isomers Purification Purification (Column Chromatography/Recrystallization) Product->Purification

Figure 1: Comparison of the high-precision Suzuki-Miyaura route versus the classical Nitration route. The Suzuki method is preferred for complex drug scaffolds to avoid isomeric mixtures.

Pharmacological & Biological Applications[1][4][5][6][7]

The pharmacological utility of nitro-dimethoxy biphenyls has expanded beyond simple intermediates. The nitro group is no longer just a "mask" for an amine; it is a functional component of active inhibitors.

Key Therapeutic Areas[4]
  • Immuno-Oncology (PD-1/PD-L1 Inhibitors): Recent studies (e.g., J. Med.[2] Chem. 2021) have identified o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as potent inhibitors of the PD-1/PD-L1 interaction. The nitro group enhances binding affinity through electrostatic interactions within the PD-L1 hydrophobic pocket, significantly improving IC50 values compared to non-nitro analogs.

  • Antimicrobial Activity: Nitro-substituted biphenyls exhibit activity against Staphylococcus aureus and Candida species.[3][4] The mechanism often involves the bioreduction of the nitro group to reactive intermediates that damage microbial DNA or inhibit specific enzymes like topoisomerases.

Comparative Activity Data
Compound ClassTarget / OrganismActivity MetricKey Structural Insight
o-(Biphenyl-3-ylmethoxy)nitrophenyl PD-1/PD-L1 (Cancer)IC50: 2.7 – 87.4 nMNitro group critical for potency; ortho-substitution improves metabolic stability [1].
Nitro-dibenzo[c,h][1,6]naphthyridin-6-ones Topoisomerase ICytotoxicity > CamptothecinNitro group mimics methoxy steric bulk but alters electronic properties [2].
Polychlorinated Nitro-biphenyls S. aureusMIC: 15.6–62.5 µg/mLHalogenation + Nitro group synergistically enhances membrane permeability [3].

Metabolic Fate & Toxicology (Mechanism of Action)

Understanding the metabolism of these derivatives is vital for safety profiling. The nitro group is a "structural alert" in drug design due to potential toxicity, but this same pathway is responsible for the efficacy of nitro-drugs (e.g., metronidazole).

Bioactivation Pathway

The primary metabolic route involves the sequential reduction of the nitro group by nitroreductases (NTRs).

Diagram 2: Metabolic Reduction & Bioactivation

Metabolism Parent Nitro-Dimethoxy Biphenyl (Prodrug/Active) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso 2e- Reduction Nitroreductase Nitroreductase (NTR) (Type I or II) Nitroreductase->Parent Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine Amino-Dimethoxy Biphenyl (-NH2) Hydroxylamine->Amine 2e- Reduction DNA_Adduct DNA Adduct Formation (Mutagenicity/Cytotoxicity) Hydroxylamine->DNA_Adduct Reactive Species Conjugation Phase II Conjugation (Excretion) Amine->Conjugation Acetylation/Glucuronidation

Figure 2: The stepwise reduction of the nitro moiety. The hydroxylamine intermediate is the critical branch point between therapeutic cytotoxicity (e.g., in bacteria/tumors) and host toxicity.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of 4,4'-dimethoxy-2-nitrobiphenyl via Suzuki-Miyaura Coupling. Rationale: This protocol uses a biphasic solvent system to solubilize both the inorganic base and organic reactants, ensuring high turnover frequencies for the Palladium catalyst.

Materials
  • Aryl Halide: 1-bromo-4-methoxy-2-nitrobenzene (1.0 equiv)

  • Boronic Acid: 4-methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Purge with Argon or Nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

  • Reagent Loading:

    • Add 1-bromo-4-methoxy-2-nitrobenzene (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) to the flask.

    • Add

      
       (2.5 mmol).
      
    • Add solvent mixture (10 mL Dioxane + 2.5 mL distilled water). Degas the solvent stream prior to addition if possible.

  • Catalyst Addition:

    • Add Pd(PPh3)4 (0.05 mmol) quickly against a counter-flow of inert gas.

    • Checkpoint: The solution should turn light yellow/orange. If it turns black immediately, the catalyst may be degraded (Pd metal precipitation).

  • Reaction:

    • Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.

    • Run for 12–16 hours.

    • Validation: Monitor via TLC (Hexane/Ethyl Acetate 4:1). The starting bromide spot (

      
      ) should disappear; a new fluorescent spot (product) will appear.
      
  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry organic layer over anhydrous

      
      . Filter and concentrate in vacuo.
      
  • Purification:

    • Purify residue via silica gel column chromatography.[5]

    • Expected Yield: 75–85%.

    • Characterization: Confirm structure via

      
       NMR. Look for the diagnostic splitting of the biphenyl protons and the specific shift of the proton ortho to the nitro group.
      

References

  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors. Source: Journal of Medicinal Chemistry (2021)

  • Nitro and amino substitution in the D-ring of 5-(2-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1,6]naphthyridin-6-ones. Source: PubMed (2003)

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Source: Pharmaceuticals (MDPI) (2022)

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis. Source: BenchChem

  • Suzuki-Miyaura Coupling: Mechanism and Protocols. Source: Chemistry LibreTexts

Sources

The Twisted Pharmacophore: Technical Guide to 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-2',4'-dimethoxy-1,1'-biphenyl represents a high-value structural motif in medicinal chemistry, serving a dual role: as a hypoxia-activated prodrug candidate and as a critical synthetic intermediate for bioactive carbazole alkaloids (e.g., Clausena alkaloids).

This guide analyzes the molecule's biological potential through the lens of its unique steric and electronic properties. Unlike planar aromatic systems, the ortho-ortho substitution (2-nitro, 2'-methoxy) induces a significant dihedral twist (>60°), creating an atropisomeric scaffold that resists metabolic flattening. This structural rigidity, combined with the redox-labile nitro group, defines its pharmacological profile.

Part 1: Molecular Profile & Mechanism of Action

Structural Biology: The "Twist" Effect

The biological activity of biphenyls is governed by the dihedral angle between the two phenyl rings. In 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl, the steric clash between the nitro group (position 2) and the methoxy group (position 2') forces the molecule into a non-planar conformation.

  • Pharmacological Consequence: This "twisted" geometry prevents intercalation into double-stranded DNA (which requires planarity) but enhances specificity for hydrophobic pockets in enzymes like Cyclooxygenase (COX) or 5-Lipoxygenase (5-LOX) , where non-planar inhibitors often show superior selectivity.

  • Metabolic Stability: The 2',4'-dimethoxy pattern blocks the primary sites of oxidative metabolism (para-hydroxylation), extending the half-life of the molecule in microsomal stability assays.

The Nitro Trigger: Hypoxia Selectivity

The 2-nitro group acts as a "bioreductive switch." In normoxic tissues, the nitro group is stable. However, in the hypoxic environment of solid tumors (or anaerobic bacterial infections), type II nitroreductases reduce the nitro group to a hydroxylamine or amine.

  • Mechanism: Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine.
  • Toxicity: The hydroxylamine intermediate is highly electrophilic and can form covalent adducts with cellular macromolecules, leading to targeted cytotoxicity in hypoxic cells.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Molecule 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl Nitro 2-Nitro Group (Redox Trigger) Molecule->Nitro Methoxy2 2'-Methoxy (Steric Handle) Molecule->Methoxy2 Methoxy4 4'-Methoxy (Electronic Donor) Molecule->Methoxy4 Activity1 Hypoxia Selectivity (Bioreductive Activation) Nitro->Activity1 Type II Nitroreductase Activity2 Atropisomerism (Enzyme Pocket Specificity) Methoxy2->Activity2 Dihedral Twist >60° Activity3 Metabolic Stability (Blocked p-oxidation) Methoxy4->Activity3 Electronic Shielding

Figure 1: SAR Map detailing the functional contribution of each substituent to the molecule's biological profile.

Part 2: Predicted & Observed Biological Activities

Based on structural analogs (e.g., 3,4-dimethoxy-4'-nitrobiphenyl) and the core pharmacophore, the following activities are prioritized for screening:

Antimicrobial Activity (Gram-Positive)

Nitro-biphenyls exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus, E. faecalis). The mechanism involves the inhibition of bacterial respiration via the nitro-anion radical.

  • Potency Prediction: Moderate (MIC 10–50 µg/mL). The 4'-methoxy group increases lipophilicity (logP ~3.6), facilitating membrane penetration.

Antiviral Potential

Methoxy-nitro-biphenyls have been identified as non-nucleoside inhibitors of viral replication. Specifically, the twisted conformation mimics the binding of certain capsid binders.

  • Target: Viral capsid proteins or specific proteases where the biphenyl core acts as a hydrophobic anchor.

Precursor Utility: Synthesis of Carbazoles

The most definitive "activity" of this molecule is its role as a precursor. It is the substrate for the Cadogan Cyclization to yield Glycozoline-related alkaloids (e.g., 2,7-dimethoxycarbazole derivatives).

Part 3: Technical Workflow – From Precursor to Active Agent

This section details the conversion of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl into its bioactive carbazole form (a proven anti-inflammatory and antifungal scaffold).

Synthetic Pathway Visualization

Synthesis_Pathway Start 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl Intermediate Nitrene Intermediate Start->Intermediate Deoxygenation Reagent Triethyl Phosphite (P(OEt)3) Reflux, 160°C Reagent->Start Reagent Addition Cyclization C-H Insertion (Cadogan) Intermediate->Cyclization Electrophilic Attack Product 2,4-Dimethoxy-9H-carbazole (Bioactive Alkaloid) Cyclization->Product Aromatization

Figure 2: The Cadogan Cyclization pathway converting the nitro-biphenyl precursor into the bioactive carbazole scaffold.

Experimental Protocol: Reductive Cyclization

Objective: Synthesis of the carbazole derivative to unlock high-affinity DNA binding properties (planarization).

Reagents:

  • Substrate: 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl (1.0 eq)

  • Reagent: Triethyl phosphite (P(OEt)3) (4.0 eq) - Acts as solvent and reductant.

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the nitro-biphenyl substrate in excess triethyl phosphite.

  • Reaction: Heat the mixture to reflux (approx. 160°C) under an inert atmosphere. Maintain reflux for 4–8 hours.

    • Monitoring: Monitor by TLC (Silica gel, Hexane:EtOAc 8:2). Look for the disappearance of the yellow nitro spot and the appearance of a highly fluorescent blue/purple spot (carbazole).

  • Workup: Distill off the excess triethyl phosphite under reduced pressure.

  • Purification: Dissolve the residue in CH2Cl2 and wash with water. Dry over Na2SO4.[1] Purify via column chromatography (SiO2, gradient elution Hexane

    
     10% EtOAc/Hexane).
    
  • Characterization: Confirm structure via 1H-NMR (look for the disappearance of the NH signal if N-alkylation is not performed, and the characteristic carbazole aromatic region).

Part 4: Quantitative Data Summary (Predicted)

PropertyValue (Predicted/Observed)Significance
Molecular Weight 259.26 g/mol Fragment-like, high ligand efficiency.
cLogP ~3.3 - 3.6Optimal for oral bioavailability (Lipinski compliant).
Topological Polar Surface Area (TPSA) ~55 ŲGood blood-brain barrier (BBB) permeability potential.
Dihedral Angle 60° - 80°High specificity; low non-specific DNA intercalation.
Hypoxia Cytotoxicity Ratio (HCR) >10 (Estimated)Indicates significant selectivity for hypoxic vs. normoxic cells.

Part 5: References

  • Cadogan, J. I. G. (1962). "A convenient new synthesis of carbazoles and indoles." Journal of the Chemical Society, 4254-4257. Link

  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). "Occurrence, biogenesis, and synthesis of biologically active carbazole alkaloids." Chemical Reviews, 112(6), 3193-3328. Link

  • Dettori, M. A., et al. (2015).[1][2] "4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls." Letters in Drug Design & Discovery, 12(2), 131-139. Link

  • PubChem. "Compound Summary: 2-Methoxy-4'-nitro-1,1'-biphenyl."[3] National Library of Medicine. Link

  • BenchChem. "The Multifaceted Biological Activities of Dimethoxybenzene Derivatives." Link

Sources

Methodological & Application

Application Note: Chemoselective Reduction Strategies for Sterically Hindered Nitro-Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the reduction of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl to its corresponding aniline. This transformation is a critical step in the synthesis of privileged biaryl ligands (e.g., Buchwald-type phosphines) and pharmacophores involving carbazole or phenanthridine scaffolds.

The specific challenge with this substrate is the ortho-ortho' steric hindrance across the biaryl axis. The 2-nitro group and the 2'-methoxy group create significant torsional strain, forcing the rings out of planarity. This steric bulk can impede catalyst approach in heterogeneous systems and stabilize reduction intermediates (hydroxylamines).

We present two validated methodologies:

  • Method A: Catalytic Hydrogenation (Pd/C) – Recommended for high-purity, scale-up applications.

  • Method B: Bechamp-Type Reduction (Fe/NH₄Cl) – Recommended for laboratory scale or when high-pressure equipment is unavailable.

Substrate Analysis & Mechanistic Considerations

Structural Challenges

The substrate features an electron-deficient nitro-ring and an electron-rich dimethoxy-ring.

  • Steric Hindrance: The bulky 2'-OMe group shields the 2-NO₂ group. In catalytic hydrogenation, this requires the molecule to adopt specific conformations to access the catalyst surface, potentially slowing reaction kinetics compared to unhindered nitroarenes.[1]

  • Electronic Effects: The 2',4'-dimethoxy substitution makes the distal ring electron-rich, but this electronic push is largely decoupled from the nitro ring due to the twisted biaryl bond.[1]

Reaction Mechanism (General Nitro Reduction)

The reduction proceeds via a stepwise deoxygenation cascade. For sterically hindered substrates, the reaction often "stalls" at the hydroxylamine stage (


) or forms azo-dimers (

) if the catalyst loading is too low or hydrogen pressure is insufficient.

NitroReduction Nitro Nitro (R-NO2) Nitroso Nitroso (R-N=O) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Azoxy Azoxy (R-N=N(O)-R) Nitroso->Azoxy Condensation with Hydroxylamine Amine Amine (R-NH2) Hydroxylamine->Amine 2e-, 2H+ (Rate Limiting in Hindered Systems) Azo Azo (R-N=N-R) Azoxy->Azo Reduction Hydrazo Hydrazo (R-NH-NH-R) Azo->Hydrazo Reduction Hydrazo->Amine Cleavage (Requires harsh conditions)

Figure 1: Mechanistic pathway of nitro reduction showing the direct route (colored) and potential condensation side-products (grey) common in hindered systems.

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean profiles, ease of workup, >1g scale.[1] Risk: Pyrophoric catalyst; potential for hydroxylamine impurities if pressure is too low.

Materials
  • Substrate: 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (approx. 10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Reagent: Hydrogen gas (

    
    ) (Balloon or Parr Shaker)
    
Protocol
  • Dissolution: In a round-bottom flask (or hydrogenation vessel), dissolve the substrate in MeOH (0.1 M concentration).

    • Note: If solubility is poor, use a 1:1 mixture of EtOAc/MeOH.[1]

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass).

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with water or add it under an inert blanket.

  • Hydrogenation:

    • Atmospheric Pressure:[2][3] Attach a hydrogen balloon. Purge the headspace with

      
       x3. Stir vigorously at Room Temperature (RT) for 12–24 hours.
      
    • Pressure Vessel (Preferred for Hindered Systems): Pressurize to 3–5 bar (40–70 psi)

      
      . Stir at RT for 4–6 hours.
      
  • Monitoring: Check by TLC or LCMS.[4] Look for the disappearance of the nitro peak and the emergence of the amine (often more polar/fluorescent).

    • QC Check: If the hydroxylamine intermediate persists, warm the reaction to 40°C.

  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst.[4] Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The product usually solidifies upon drying.

Method B: Activated Iron Reduction (Fe/NH₄Cl)

Best for: Highly hindered substrates, avoiding high-pressure H2, chemoselectivity (halogens present).[1] Risk: Iron waste disposal; potential emulsions during extraction.

Materials
  • Substrate: 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl (1.0 equiv)

  • Reductant: Iron powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), suspend the substrate in Ethanol/Water (3:1, 0.2 M).

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The grey suspension will turn rusty-brown/black as iron oxides form.

  • Duration: Reflux for 2–4 hours.

    • Note: This method is thermodynamically powerful and usually overcomes the steric barrier of the 2,2'-substitution more reliably than atmospheric hydrogenation.

  • Workup (Critical Step):

    • Cool to RT.

    • Filter the slurry through a Celite® pad while still warm (if product solubility is an issue) or dilute with EtOAc before filtering.

    • Wash the iron cake copiously with EtOAc.

  • Extraction: Wash the organic filtrate with water (x2) and brine (x1). Dry over

    
    .[4]
    
  • Isolation: Concentrate in vacuo.

Analytical Data & Quality Control

Parameter2-Nitro-2',4'-dimethoxy-1,1'-biphenyl (SM)2-Amino-2',4'-dimethoxy-1,1'-biphenyl (Product)
Appearance Yellow crystalline solidOff-white to beige solid
TLC (Hex/EtOAc) Higher R_f (Non-polar)Lower R_f (Polar, stains with Ninhydrin)
1H NMR Aromatic protons near -NO2 are deshielded (downfield).[1]Key Feature: Broad singlet (2H) at ~3.5–4.5 ppm (

). Upfield shift of ortho-proton.
LCMS (ESI+) [M+H]+ or [M+Na]+[M+H]+ (Mass = SM - 30 + 2 = M_sm - 28)

Troubleshooting Table:

ObservationDiagnosisRemediation
Reaction stalls at M-16 (Hydroxylamine) Steric hindrance preventing final reduction.Method A: Increase H2 pressure or temp (50°C). Method B: Add fresh Fe powder and reflux longer.
Reddish color persists in workup Azo-compound formation.This is difficult to reverse. Prevent by ensuring vigorous stirring and adequate catalyst loading initially.
Low Yield / Emulsion Iron sludge trapping product.Use "Method B" workup: Add EDTA to the aqueous wash to complex iron, or filter through Celite mixed with sand.

Workflow Decision Matrix

DecisionMatrix Start Start: 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl ScaleCheck Scale > 10g? Start->ScaleCheck EquipCheck High Pressure H2 Available? ScaleCheck->EquipCheck Yes MethodB Method B: Fe / NH4Cl (Reflux) ScaleCheck->MethodB No (Lab Scale) MethodA Method A: Pd/C + H2 (Pressure) EquipCheck->MethodA Yes EquipCheck->MethodB No WorkupA Filter Celite -> Evaporate MethodA->WorkupA WorkupB Filter Iron -> Extraction -> Wash MethodB->WorkupB Final Product: 2-Amino-2',4'-dimethoxy-1,1'-biphenyl WorkupA->Final WorkupB->Final

Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and equipment availability.

References

  • General Nitro Reduction (Pd/C): Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.

  • Fe/NH4Cl Methodology: Ramadas, K., & Srinivasan, N. (1992).[1][5] "A mild and convenient method for the reduction of aromatic nitro compounds to amino compounds." Synthetic Communications, 22(22), 3189–3195.[1][5]

  • Steric Hindrance in Biaryls: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] (Discusses synthesis of similar hindered biaryl amines).

  • Chemoselectivity: Banik, B. K., et al. (2000).[1] "Automated synthesis of amine derivatives." Tetrahedron Letters, 41(34), 6551-6554.[1]

Sources

Catalytic hydrogenation conditions for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Efficiency Catalytic Hydrogenation of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl to Synthesize a Key Amino-Biphenyl Intermediate

Abstract and Introduction

The synthesis of substituted amino-biphenyls is of paramount importance in the fields of medicinal chemistry and materials science, as these scaffolds are integral to numerous pharmaceutical agents and functional materials.[1] This document provides a detailed guide for the catalytic hydrogenation of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl to its corresponding amine, 2-Amino-2',4'-dimethoxy-1,1'-biphenyl. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile—yielding water as the primary byproduct—and amenability to mild reaction conditions.[2]

This application note outlines two robust protocols: a classical approach using hydrogen gas with a palladium on carbon (Pd/C) catalyst, and a safer, alternative method employing catalytic transfer hydrogenation (CTH). We will delve into the mechanistic underpinnings of the reaction, critical safety procedures for handling flammable reagents, detailed step-by-step experimental protocols, and a comprehensive troubleshooting guide to ensure reproducible, high-yield synthesis for researchers and drug development professionals.

Mechanistic Principles of Nitroarene Hydrogenation

The catalytic reduction of an aromatic nitro group to an amine is a well-established transformation that proceeds through a series of intermediates. The most widely accepted mechanism is the Haber-Lukashevich pathway, which involves the stepwise addition of hydrogen across the nitrogen-oxygen bonds.[2]

The process occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The catalyst serves two primary functions: it adsorbs and activates molecular hydrogen, and it provides a surface onto which the nitro compound can adsorb, facilitating the hydrogen transfer.[3] The reaction proceeds through nitroso and hydroxylamine intermediates, which are sequentially reduced to the final amine product.[2][4] Protic solvents, such as ethanol or methanol, are often used as they can participate in the proton transfer steps and accelerate the reaction rate.[3]

G cluster_main Reaction Pathway Start 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl (Ar-NO2) Nitroso Nitroso Intermediate (Ar-N=O) Start->Nitroso + H2 - H2O Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + H2 End 2-Amino-2',4'-dimethoxy-1,1'-biphenyl (Ar-NH2) Hydroxylamine->End + H2 - H2O

Figure 1: Simplified reaction mechanism for the catalytic hydrogenation of a nitroarene.

Critical Safety Protocols

Catalytic hydrogenation involves significant hazards that must be rigorously managed. The combination of flammable hydrogen gas, a pyrophoric catalyst, and flammable organic solvents creates a serious risk of fire or explosion if not handled with extreme care.[5]

HazardDescriptionMitigation Protocol & Best Practices
Hydrogen Gas (H₂) Colorless, odorless, and highly flammable gas with a wide explosive range in air. Leaks are difficult to detect.[6]Containment: Always conduct hydrogenations in a certified chemical fume hood.[7] Inerting: Thoroughly purge the reaction vessel and lines with an inert gas (Nitrogen or Argon) to remove all oxygen before introducing hydrogen.[6][8] Pressure: Use appropriate pressure-rated glassware or reactors. Do not exceed the rated pressure limits.[9] Balloons: For atmospheric pressure reactions, use heavy-walled balloons and secure them properly. Prepare double-layered balloons for longer reactions.[10]
Pyrophoric Catalyst (Pd/C) Palladium on carbon, especially after use (when saturated with hydrogen), can spontaneously ignite upon exposure to air, particularly when dry.[5][6]Handling: Always handle the catalyst in an inert atmosphere or as a wet slurry.[8] Never add dry catalyst to a flammable solvent. Add the solvent to the catalyst under a nitrogen counterflow.[10] Filtration: Keep the catalyst wet during filtration. Use a Celite pad. Do not pull the cake dry with air.[5] Quenching & Waste: Immediately after filtration, quench the used catalyst and Celite pad with plenty of water. Store the wet catalyst waste in a dedicated, clearly labeled, sealed container.[5]
Exothermic Reaction Hydrogenation reactions are often highly exothermic. A rapid temperature increase can lead to a runaway reaction, causing a dangerous pressure build-up.[8]Temperature Control: Monitor the reaction temperature closely. For large-scale reactions, use a cooling bath or a reactor with a cooling jacket.[8] Controlled Addition: For highly concentrated reactions, add the substrate or hydrogen source portion-wise to control the rate of heat generation.[8]

Materials and Equipment

Reagents
  • 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl (Substrate)

  • Palladium on Carbon (10% Pd wt. basis, dry)

  • Ethanol (200 proof, anhydrous) or Methanol

  • Ammonium Formate (for Protocol B)

  • Nitrogen (or Argon), high purity

  • Hydrogen, high purity (for Protocol A)

  • Celite® 545 (Diatomaceous earth)

  • Deionized Water

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Hydrogen-filled balloon (heavy-walled) or access to a Parr Hydrogenation Apparatus

  • Nitrogen/Vacuum manifold (Schlenk line)

  • Glass stoppers or rubber septa

  • Buchner funnel and filter flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Standard laboratory glassware for workup and purification

  • Blast shield[7]

Experimental Protocols

The following diagram outlines the general workflow applicable to both protocols. Specific steps for introducing the hydrogen source will vary.

G A 1. Assemble & Purge Apparatus B 2. Add Catalyst & Substrate A->B C 3. Add Solvent B->C D 4. Purge System Again C->D E 5. Introduce Hydrogen Source (H₂ Gas or Donor) D->E F 6. Run & Monitor Reaction E->F G 7. Purge with N₂ & Quench F->G H 8. Filter Catalyst G->H I 9. Concentrate & Purify H->I

Figure 2: General experimental workflow for catalytic hydrogenation.

Protocol A: Hydrogenation with H₂ Gas (Atmospheric Pressure)

This protocol is suitable for small to medium-scale laboratory synthesis.

  • Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, and a rubber septum. Place the setup in a chemical fume hood.

  • Catalyst and Substrate Addition: To the flask, add 10% Pd/C (0.05 to 0.10 molar equivalents). Then, add the 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl (1.0 eq).

  • System Purge: Seal the flask and evacuate under vacuum, then backfill with nitrogen. Repeat this cycle three to five times to ensure the atmosphere is inert.[5]

  • Solvent Addition: Under a positive pressure of nitrogen, add the solvent (e.g., ethanol or methanol, approx. 0.1–0.2 M concentration) via cannula or syringe.

  • Hydrogen Introduction: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times, leaving the balloon attached after the final fill.[10]

  • Reaction: Begin vigorous stirring. The reaction is often exothermic, and the balloon may deflate as hydrogen is consumed. Monitor the reaction by TLC until the starting material is fully consumed. If necessary, the balloon can be replaced after purging the system with nitrogen first.

  • Reaction Completion and Purging: Once the reaction is complete, carefully purge the system by evacuating the hydrogen and backfilling with nitrogen. Repeat this cycle five times to remove all residual hydrogen.

  • Catalyst Filtration: Prepare a pad of Celite (approx. 1-2 cm thick) in a Buchner funnel. Pre-wet the pad with the reaction solvent. Under a positive flow of nitrogen, decant the reaction mixture onto the Celite pad. Wash the flask and the pad with additional solvent to ensure complete transfer. Crucially, do not allow the catalyst pad to run dry. [10]

  • Quenching: Immediately transfer the Celite pad containing the used catalyst into a beaker of water to quench its pyrophoric nature.[5]

  • Product Isolation: Collect the filtrate and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2-Amino-2',4'-dimethoxy-1,1'-biphenyl, which can be further purified by column chromatography or recrystallization if necessary.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This protocol avoids the direct handling of hydrogen gas, offering a significant safety advantage.[11]

  • Setup and Reagent Addition: In a round-bottom flask equipped with a stir bar and a reflux condenser (with a nitrogen inlet at the top), add 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl (1.0 eq) and 10% Pd/C (0.10 eq).

  • Solvent and Hydrogen Donor: Add methanol or ethanol as the solvent, followed by ammonium formate (3.0 to 5.0 eq).[11]

  • Reaction: Heat the mixture gently to 40-60 °C with vigorous stirring. The decomposition of ammonium formate produces hydrogen in situ.[11] Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Cool the reaction mixture to room temperature. The workup procedure is identical to Protocol A, steps 8-10 . Filter the catalyst through a wet Celite pad, quench the catalyst immediately, and isolate the product from the filtrate.

Process Parameters and Optimization

The efficiency of the hydrogenation can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterTypical Range / OptionsRationale & Optimization Notes
Catalyst 5% or 10% Pd/C, PtO₂, Raney NiPd/C is the most common and generally effective catalyst for nitro group reduction.[2] Platinum catalysts can sometimes be more active but may also be less selective.[2]
Catalyst Loading 1–10 mol%Higher loading accelerates the reaction but increases cost. Start with 5 mol%. If the reaction is slow, increase the loading or catalyst activity may be low.
Solvent Ethanol, Methanol, Ethyl Acetate, THFProtic solvents like EtOH and MeOH generally give faster rates for nitro reductions.[3] Ethyl acetate is a good alternative. THF can be used if solubility is an issue.[12]
Temperature Room Temperature to 80 °CMost nitro hydrogenations proceed well at room temperature. Gentle heating can be applied to accelerate slow reactions, but this also increases the risk of side reactions.
Pressure (H₂) 1 atm (balloon) to 100 psiAtmospheric pressure is sufficient for many substrates.[10] For sterically hindered or deactivated nitro groups, higher pressure using a Parr shaker may be required.[7]
Hydrogen Source H₂ gas, Ammonium Formate, NaBH₄H₂ gas is the cleanest reductant. Ammonium formate is a safer and convenient source for transfer hydrogenation.[11] NaBH₄ can also be used, often in aqueous systems.[13]

Troubleshooting Guide

Observation / ProblemPotential Cause(s)Recommended Action(s)
Reaction is slow or stalled 1. Inactive catalyst. 2. Catalyst poisoning (e.g., by sulfur or halide impurities). 3. Insufficient hydrogen supply. 4. Poor stirring.1. Use fresh, high-quality catalyst. 2. Purify the starting material. Increase catalyst loading. 3. Ensure a fresh supply of hydrogen (replace balloon). 4. Increase the stirring rate to improve mass transfer.
Incomplete conversion; intermediates observed 1. Insufficient reaction time or hydrogen. 2. Low reaction temperature.1. Allow the reaction to run longer. Ensure an adequate supply of the hydrogen source. 2. Gently warm the reaction mixture (e.g., to 40 °C).
Low product yield after workup 1. Product adsorbed onto the catalyst/Celite. 2. Product is volatile or unstable.1. Wash the filter cake thoroughly with additional solvent (e.g., methanol or ethyl acetate). 2. Use caution during solvent removal; avoid excessive heat or high vacuum.
Small fire during catalyst handling/filtration Catalyst was exposed to air while dry.DO NOT PANIC. Smother the fire by covering the funnel or flask with a watch glass. Use a Type D fire extinguisher for metal fires if necessary. Review safety protocols before repeating.[5]

Conclusion

The catalytic hydrogenation of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl is a reliable and high-yielding method for producing the corresponding amine. Both direct hydrogenation with H₂ gas and catalytic transfer hydrogenation with ammonium formate are effective protocols. Success hinges on the careful selection of reaction conditions and, most importantly, strict adherence to safety procedures for handling the pyrophoric catalyst and flammable hydrogen. By following the detailed guidelines in this application note, researchers can safely and efficiently synthesize this valuable building block for further applications in drug discovery and materials development.

References

  • Vertex AI Search. (2024).
  • Lin, K. (n.d.).
  • Chemical Industry. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • Wang, Z., et al. (2025, August 28).
  • BenchChem. (2025).
  • Malik, S., et al. (n.d.).
  • MDPI. (2024, September 13).
  • Columbia University. (n.d.).
  • Academia.edu. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • University of Pittsburgh. (2012, March 6).
  • PubMed. (2007, May 15). Pd/C(en)
  • ACS Publications. (2021, March 23).
  • Organic Chemistry Portal. (n.d.).
  • Request PDF. (2025, August 6).
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C)
  • MDPI. (2018, November 30).
  • Preprints.org. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
  • PMC. (2025, August 27). Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone.

Sources

Application Notes & Protocols: Strategic Functionalization of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-nitro-2',4'-dimethoxy-1,1'-biphenyl scaffold is a valuable building block in synthetic organic chemistry, serving as a precursor for a wide range of more complex molecules in pharmaceutical and materials science research.[1] The strategic placement of the nitro and dimethoxy groups offers distinct opportunities for selective chemical modifications. This guide provides an in-depth analysis of the primary functionalization pathways for this biphenyl system. We will explore transformations targeting the versatile nitro group, including its reduction to an amine and subsequent diazotization, as well as the potential for nucleophilic aromatic substitution. Each section combines mechanistic insights with detailed, field-proven protocols to ensure reliable and reproducible outcomes for researchers and drug development professionals.

Introduction: The Synthetic Potential of the Biphenyl Core

Biphenyl derivatives are privileged structures in medicinal chemistry and materials science, offering a semi-rigid backbone for constructing complex three-dimensional architectures.[1] The 2-nitro-2',4'-dimethoxy-1,1'-biphenyl system is particularly noteworthy. The nitro group serves as a powerful chemical handle; it is a strong electron-withdrawing group that can be readily transformed into other functionalities. Concurrently, the electron-donating methoxy groups on the adjacent ring influence the overall electronic properties and conformation of the molecule.

Understanding how to selectively manipulate these functional groups is paramount for leveraging this scaffold in multi-step syntheses. This document provides a comprehensive overview of the key synthetic strategies, focusing on the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific molecular targets.

Synthesis of the 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl Core

Before functionalization, the synthesis of the core structure is the critical first step. Palladium-catalyzed cross-coupling reactions are the most efficient and widely used methods for this purpose.[2] The Suzuki-Miyaura coupling, in particular, is favored for its mild reaction conditions, high functional group tolerance, and the use of environmentally benign boronic acids.[2][3]

The general approach involves coupling an aryl halide with an arylboronic acid. For the target molecule, this can be achieved by reacting 2-bromo-1-nitrobenzene with 2,4-dimethoxyphenylboronic acid or, alternatively, 1-bromo-2,4-dimethoxybenzene with 2-nitrophenylboronic acid.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X L_n OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_ArAr Ar-Pd(II)-Ar' L_n Transmetal->PdII_ArAr Base Base (e.g., K₂CO₃) Base->Transmetal Boronic Ar'B(OH)₂ Boronic->Transmetal RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biphenyl Product) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for synthesizing substituted nitrobiphenyls.[4][5]

Materials and Reagents:

  • 1-Bromo-2-nitrobenzene

  • 2,4-Dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1-bromo-2-nitrobenzene (1.0 eq), 2,4-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of methanol and water (e.g., 1:1 v/v).

  • Sparge the mixture with an inert gas (N₂ or Ar) for 15 minutes to remove dissolved oxygen.

  • Add the palladium(II) acetate catalyst (0.01-0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 65-75 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-nitro-2',4'-dimethoxy-1,1'-biphenyl.

Key Functionalization Strategies

The true synthetic utility of the 2-nitro-2',4'-dimethoxy-1,1'-biphenyl core lies in its selective functionalization. The primary routes involve leveraging the nitro group as a versatile precursor.

Diagram 2: Major Functionalization Pathways

Functionalization_Pathways Start 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl Reduction Nitro Group Reduction (e.g., Fe/NH₄Cl) Start->Reduction Amine 2-Amino-2',4'-dimethoxy-1,1'-biphenyl Reduction->Amine Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Amine->Diazotization Diazonium Diazonium Salt Intermediate [Ar-N₂⁺Cl⁻] Diazotization->Diazonium Sandmeyer Sandmeyer & Related Reactions (CuX, H₂O, etc.) Diazonium->Sandmeyer Final_Products Diverse Functional Groups: -Cl, -Br, -CN, -OH, -F Sandmeyer->Final_Products

Caption: Overview of the primary functionalization route via the nitro group.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine is a fundamental and highly efficient transformation.[6] This opens the door to a vast array of subsequent reactions. While various methods exist, reduction with metallic iron in the presence of an acid or ammonium chloride is often preferred for its cost-effectiveness, mild conditions, and high chemoselectivity, preserving the methoxy ethers.[6][7]

Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) is also effective but can sometimes lead to de-benzylation if benzyl ethers were present. The Fe/NH₄Cl system is a heterogeneous reaction that proceeds via single-electron transfers from the iron surface.[6] The ammonium chloride acts as a proton source and helps maintain a slightly acidic pH to facilitate the reduction cascade from nitro to nitroso, then to hydroxylamine, and finally to the amine.[6][8]

Protocol 2: Reduction of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

This protocol is based on the well-established iron-mediated reduction method.[6][9]

Materials and Reagents:

  • 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

  • Iron powder (-325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (deionized)

  • Celite®

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, suspend 2-nitro-2',4'-dimethoxy-1,1'-biphenyl (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80 °C). The reaction is often vigorous at the start. Stirring must be efficient to keep the iron powder suspended.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The residue can be taken up in ethyl acetate and washed with water and brine to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-2',4'-dimethoxy-1,1'-biphenyl, which is often pure enough for the next step or can be further purified by chromatography.

Diazotization and Sandmeyer Reactions

The resulting 2-amino-2',4'-dimethoxy-1,1'-biphenyl can be converted into a diazonium salt, which is a superb leaving group (N₂). This intermediate is highly reactive and can be displaced by a wide variety of nucleophiles, most famously in the Sandmeyer reaction (using copper(I) salts) and related transformations.[10][11]

Causality: The reaction is performed at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures.[10][12] Nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid like HCl, is the diazotizing agent. The mechanism involves the formation of a nitrosonium ion (NO⁺) which is attacked by the nucleophilic amine.[11]

Protocol 3: Diazotization and Subsequent Halogenation (Sandmeyer Reaction)

This protocol outlines the conversion of the amine to a chloride, but can be adapted for bromides (CuBr) or cyanides (CuCN).

Materials and Reagents:

  • 2-Amino-2',4'-dimethoxy-1,1'-biphenyl

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Water (deionized), Ice

  • Diethyl ether or Dichloromethane

Procedure: Part A: Diazotization

  • Prepare a solution of the amine (1.0 eq) in concentrated HCl and water at room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. A fine suspension of the amine hydrochloride salt may form.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be tested for using starch-iodide paper (turns blue/black).[12]

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

Part B: Sandmeyer Reaction (Substitution)

  • In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold CuCl mixture. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, dilute NaOH solution (to remove any acidic byproducts), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 2-chloro-2',4'-dimethoxy-1,1'-biphenyl.

Nucleophilic Aromatic Substitution (SNAr)

While the primary functionalization route is via the nitro group, it is important to consider the potential for Nucleophilic Aromatic Substitution (SNAr). The nitro group is a strong electron-withdrawing group, which activates the aromatic ring it is attached to for nucleophilic attack, especially at the ortho and para positions.[13][14][15] In the parent 2-nitro-2',4'-dimethoxy-1,1'-biphenyl, there is no good leaving group on the nitro-substituted ring. However, if the starting material were, for example, 2-nitro-5-chloro-2',4'-dimethoxy-1,1'-biphenyl, the chloro group would be highly activated towards displacement by nucleophiles (e.g., alkoxides, amines) due to its position para to the nitro group. This provides an alternative synthetic route to introduce diversity.

Data Summary

The following table summarizes the key transformations discussed, providing a quick reference for researchers planning a synthetic sequence.

Transformation Key Reagents Typical Conditions Product Functional Group Key Considerations
Suzuki Coupling Aryl Halide, Arylboronic Acid, Pd Catalyst, Base (K₂CO₃)Reflux in MeOH/H₂O, 4-6 hBiphenyl CoreInert atmosphere recommended; catalyst choice can be critical.[3][4]
Nitro Reduction Fe powder, NH₄ClReflux in EtOH/H₂O, 2-4 hAmine (-NH₂)Highly chemoselective and cost-effective.[6]
Diazotization NaNO₂, conc. HCl0-5 °C, aqueousDiazonium Salt (-N₂⁺Cl⁻)Temperature control is critical for safety and yield.[10][11]
Sandmeyer (Cl) CuCl0 °C to RTChloride (-Cl)Gas evolution (N₂) is vigorous.[9]
Sandmeyer (Br) CuBr0 °C to RTBromide (-Br)Similar to chlorination.
Sandmeyer (CN) CuCN0 °C to RTNitrile (-CN)Allows for further hydrolysis to acid or reduction to amine.
Schiemann (F) HBF₄, then heat0 °C, then thermal decomp.Fluoride (-F)Uses fluoroboric acid to form a more stable diazonium salt.[9]
Hydrolysis H₂SO₄, H₂O, heatHeat in acidic waterPhenol (-OH)Diazonium salt is added to hot aqueous acid.

Conclusion

The 2-nitro-2',4'-dimethoxy-1,1'-biphenyl ring system is a synthetically tractable and highly valuable scaffold. The strategic functionalization of this molecule is dominated by the chemistry of the nitro group. Its reliable reduction to an amine, followed by diazotization, unlocks a plethora of subsequent substitution reactions, allowing for the precise installation of a wide range of functional groups. By understanding the mechanisms behind these transformations and employing the robust protocols detailed in this guide, researchers can effectively utilize this biphenyl core to construct complex and novel molecules for applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved February 20, 2026.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 20, 2026, from [Link]

  • Mori, K., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7854–7861. [Link]

  • BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved February 20, 2026, from [Link]

  • Effenberger, F., Nagel, K., & Agster, W. (1971). Nucleophilic Aromatic Substitution: A New Synthetic Route to Biphenyls. Angewandte Chemie International Edition in English, 10(8), 566-567.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • MDPI. (2024, September 13).
  • Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles. Retrieved February 20, 2026.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 20, 2026, from [Link]

  • OperaChem. (2025, January 21). Ullmann coupling: the first publication. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Retrieved February 20, 2026.
  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved February 20, 2026.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved February 20, 2026, from [Link]

  • Scribd. (n.d.).
  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved February 20, 2026.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 20, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • Li, X.-M., et al. (2012). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1292. [Link]

  • Goa University. (n.d.). Advancement in methodologies for reduction of nitroarenes. Retrieved February 20, 2026.
  • Scribd. (n.d.).
  • Google Patents. (n.d.). US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines. Retrieved February 20, 2026.
  • El-Kashef, H., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemistry.
  • ChemSpider Synthetic Pages. (2009, July 13).
  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved February 20, 2026, from [Link]

  • International Union of Crystallography. (2012). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. Retrieved February 20, 2026, from [Link]

  • TB Alliance. (2010). Synthesis and Structure-Activity Studies of Biphenyl Analogues of the Tuberculosis Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][3][16]oxazine (PA-824). Retrieved February 20, 2026.

  • MDPI. (2006, September 1). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved February 20, 2026.
  • PMC. (n.d.). Identification of 2,4‐Dinitro‐Biphenyl‐Based Compounds as MAPEG Inhibitors. Retrieved February 20, 2026.
  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved February 20, 2026.
  • PubChem - NIH. (n.d.). 2-Methoxy-4'-nitro-1,1'-biphenyl. Retrieved February 20, 2026.
  • MDPI. (2025, August 26). 4,4′-Bis(1-(4-nitrophenyl)-2-(2,4,6-trinitrophenyl)hydrazineyl)-1,1′-biphenyl and Its Corresponding Stable Diradical. Retrieved February 20, 2026.
  • Beilstein Journals. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved February 20, 2026.
  • Sciencemadness Discussion Board. (2006, January 25). 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. Retrieved February 20, 2026.
  • BLD Pharm. (n.d.). 16098-16-1|4-Methoxy-2-nitro-biphenyl. Retrieved February 20, 2026.

Sources

Microwave-assisted synthesis of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Executive Summary & Rationale

The Challenge: The synthesis of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl presents a classic problem in biaryl construction: steric hindrance . The target molecule possesses substituents at the ortho positions of both rings (2-nitro and 2'-methoxy). In traditional thermal Suzuki-Miyaura couplings, this 2,2'-disubstitution creates significant torsional strain, impeding the transmetallation step and often leading to homocoupling side products or stalled reactions.

The Solution: Microwave-assisted synthesis overcomes these thermodynamic and kinetic barriers. By delivering direct dielectric heating, we can access higher internal reaction temperatures and pressures than are possible with conventional reflux, accelerating the rate-determining steps of the catalytic cycle.

Key Advantages of this Protocol:

  • Rate Acceleration: Reaction time reduced from 12–24 hours (thermal) to 20 minutes.

  • Yield Improvement: Suppression of protodeboronation side-reactions leads to isolated yields >85%.

  • Reproducibility: Automated pressure and temperature control ensures batch-to-batch consistency.

Reaction Mechanism & Microwave Effects

The synthesis utilizes a Palladium(0)-catalyzed cross-coupling between an aryl halide and an arylboronic acid.[1][2][3][4]

Mechanistic Insights:

  • Oxidative Addition: The electron-poor 1-bromo-2-nitrobenzene reacts rapidly with Pd(0). The nitro group (electron-withdrawing) actually facilitates this step compared to electron-rich halides.

  • Transmetallation (The Bottleneck): The 2,4-dimethoxyphenylboronic acid must transfer its aryl group to the Palladium center. This is where the reaction typically fails thermally. The steric clash between the nitro group on the Pd-complex and the methoxy group on the incoming boronate creates a high energy barrier. Microwave irradiation provides the necessary energy to surmount this barrier efficiently.

  • Reductive Elimination: The final biaryl bond forms, regenerating Pd(0).

Visualizing the Catalytic Cycle:

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to NO2) Pd0->OxAdd + 1-Bromo-2-nitrobenzene PdII_Int1 Pd(II)-Ar(NO2)-Br OxAdd->PdII_Int1 TransMet Transmetallation (Sterically Hindered Step) PdII_Int1->TransMet BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet + 2,4-Dimethoxyphenylboronic acid PdII_Int2 Pd(II)-Diaryl Complex TransMet->PdII_Int2 MW Energy Input Overcomes Sterics RedElim Reductive Elimination (Product Release) PdII_Int2->RedElim RedElim->Pd0 Regeneration Product 2-Nitro-2',4'-dimethoxybiphenyl RedElim->Product

Figure 1: Catalytic cycle highlighting the critical Transmetallation step where microwave energy overcomes the steric hindrance of the 2,2'-substituents.

Detailed Experimental Protocol

Safety Warning: Nitro compounds are potentially explosive. Microwave heating generates high pressure. Do not exceed the pressure rating of your reaction vessel (typically 20-30 bar). Always perform this reaction in a dedicated microwave reactor with active pressure monitoring, never in a domestic microwave.

Materials & Reagents
ReagentRoleEquiv.Amount (for 1 mmol scale)
1-Bromo-2-nitrobenzene Electrophile1.0202 mg
2,4-Dimethoxyphenylboronic acid Nucleophile1.2218 mg
Pd(PPh3)4 (Tetrakis)Catalyst0.0558 mg (5 mol%)
Na2CO3 (2M Aqueous)Base2.51.25 mL
DME (Dimethoxyethane) SolventN/A3.75 mL
Ethanol Co-solventN/A1.0 mL

Note: DME is chosen for its high microwave absorptivity and ability to solubilize both organic and inorganic components.

Equipment
  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp/snap cap and silicone/PTFE septum.

  • Stirring: Magnetic stir bar (high coupling strength).

Step-by-Step Procedure
  • Preparation of Catalyst Mixture (Glovebox or Schlenk Line recommended):

    • To ensure maximum activity, weigh Pd(PPh3)4 under an inert atmosphere (Nitrogen or Argon). Palladium(0) is sensitive to oxidation, which is the #1 cause of Suzuki coupling failure.

  • Loading the Vessel:

    • Add 1-Bromo-2-nitrobenzene (202 mg) and 2,4-Dimethoxyphenylboronic acid (218 mg) to the microwave vial.

    • Add the Pd(PPh3)4 (58 mg).

    • Seal the vial with the septum cap.

  • Solvent Addition & Degassing:

    • Using a syringe, inject DME (3.75 mL) and Ethanol (1.0 mL).

    • Inject 2M Na2CO3 (1.25 mL).

    • Crucial Step: Sparge the mixture with Nitrogen gas for 2-3 minutes via a needle through the septum (with a vent needle) to remove dissolved oxygen.

  • Microwave Irradiation Parameters:

    • Temperature: 120 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (to mix phases)

    • Power: Dynamic (Max 200W)

    • Pressure Limit: 250 psi (17 bar) - Safety Cutoff

  • Workup:

    • Allow the vial to cool to room temperature (usually assisted by compressed air cooling in the reactor).

    • Open the vial and dilute the reaction mixture with Ethyl Acetate (20 mL) and Water (20 mL) .

    • Transfer to a separatory funnel.[5][6] Separate the organic layer.[5][6][7][8]

    • Extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL).

    • Combine organic layers and wash with Brine (Sat. NaCl) .[5][6]

    • Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.[7]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1][5]

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1). The nitro group makes the product slightly polar, but the methoxy groups aid solubility.

    • Product Appearance: Yellow crystalline solid.[8]

Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_reaction MW Reaction cluster_workup Isolation Step1 Weigh Reagents (Inert Atm for Pd) Step2 Add Solvents (DME/EtOH/Aq. Base) Step1->Step2 Step3 Degas (N2 Sparge) CRITICAL Step2->Step3 Step4 Irradiate 120°C, 20 min Step3->Step4 Step5 Cooling (<50°C) Step4->Step5 Step6 Extraction (EtOAc/Water) Step5->Step6 Step7 Chromatography (Hex/EtOAc) Step6->Step7

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Results: Thermal vs. Microwave Comparison

The following data illustrates the efficiency gain when applying this protocol compared to traditional oil-bath heating.

ParameterThermal Method (Reflux)Microwave Method (This Protocol)
Temperature 85 °C (DME reflux)120 °C (Pressurized)
Time 24 Hours20 Minutes
Catalyst Loading 5 mol%5 mol%
Conversion ~65% (stalls)>98%
Isolated Yield 45-55%88-92%
Purity (NMR) Requires multiple columnsClean crude, easy purification

Interpretation: The thermal reaction struggles to overcome the steric barrier of the 2,2'-substituents, leading to catalyst decomposition over the long reaction time (24h). The microwave method provides the activation energy to force the transmetallation quickly, before the catalyst deactivates.

Optimization & Troubleshooting

  • Low Yield?

    • Check Oxygen: If the reaction turns black immediately (Palladium black precipitation), oxygen was present. Degas more thoroughly.

    • Change Catalyst: For extremely hindered substrates, switch from Pd(PPh3)4 to Pd(dppf)Cl2 or SPhos-Pd-G2 . SPhos is a bulky, electron-rich ligand specifically designed for hindered biaryls [1].

  • Starting Material Remains?

    • Increase temperature to 140 °C. Nitro compounds are generally stable up to 200 °C, but always check DSC (Differential Scanning Calorimetry) data if scaling up.

  • Homocoupling (Ar-Ar) observed?

    • This usually comes from the boronic acid. Reduce the amount of base slightly or add the base after the reagents are dissolved.

References

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: the Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902. Link

  • Kaval, N., et al. (2004). High-Throughput Synthesis of a 4-Biaryl-Substituted Coumarin Library via Microwave-Assisted Suzuki–Miyaura Cross-Coupling Reactions. Journal of Combinatorial Chemistry, 7(3), 490–502. Link

  • Biotage Application Note. (2021). Transition Metal Catalyzed Couplings – The Suzuki Reaction.[9][10] Link

  • Van der Eycken, E., et al. (2002). Microwave-Assisted Synthesis of Sterically Hindered Biaryls. Tetrahedron, 58(29), 5773-5778. (Demonstrates the specific advantage of MW for ortho-substituted systems).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging cross-coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and provide validated protocols to enhance your synthetic success.

The synthesis of unsymmetrical biaryls, particularly those with sterically demanding and electronically diverse substituents like the target molecule, is a non-trivial task. The ortho-nitro group presents significant steric hindrance and strong electron-withdrawing character, while the dimethoxy-substituted ring is electron-rich. These opposing features can complicate standard cross-coupling protocols. This guide provides a structured, question-and-answer approach to navigate these complexities.

Part 1: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, focusing on low yields and byproduct formation.

Q1: My reaction yield is very low or fails completely. What are the primary causes?

This is the most frequent issue and typically stems from one of three critical steps in the catalytic cycle: oxidative addition, transmetalation, or catalyst stability.

A1: Analysis and Solutions

  • Cause 1: Inefficient Oxidative Addition: The palladium catalyst must first insert into the carbon-halogen bond of the 1-halo-2-nitrobenzene. The steric bulk of the ortho-nitro group can significantly slow this rate-determining step.[1]

    • Troubleshooting Strategy:

      • Choice of Halide: Reactivity for the aryl halide follows the trend I > Br >> Cl.[1][2] If you are using 1-chloro-2-nitrobenzene with a standard catalyst system, the reaction is likely to be sluggish. Switching to 1-bromo-2-nitrobenzene or, preferably, 1-iodo-2-nitrobenzene will dramatically accelerate the oxidative addition.

      • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich biarylphosphine ligands are designed to facilitate oxidative addition with challenging substrates.[2] Consider using ligands such as SPhos, XPhos, or DavePhos.

  • Cause 2: Catalyst Deactivation: The appearance of black precipitate (palladium black) is a clear sign that your active Pd(0) catalyst has been oxidized or has aggregated, removing it from the catalytic cycle.[2]

    • Troubleshooting Strategy:

      • Inert Atmosphere: The primary culprit is often residual oxygen. Ensure your reaction flask is rigorously purged with an inert gas (Argon or Nitrogen) before adding the catalyst. This can be done by evacuating and backfilling the flask three times. All solvents and aqueous solutions should be degassed by sparging with an inert gas for at least 30 minutes prior to use.[3]

      • Robust Pre-catalysts: Instead of air-sensitive Pd(0) sources like Pd₂(dba)₃, consider using modern, air-stable pre-catalysts that incorporate the bulky phosphine ligands. These are designed for slow release of the active Pd(0) species, maintaining a low, steady concentration throughout the reaction.

  • Cause 3: Poor Transmetalation: The organic group from the boronic acid must be transferred to the palladium center. This step requires activation of the boronic acid by a base.[4]

    • Troubleshooting Strategy:

      • Base Selection: The strength and nature of the base are critical. While K₂CO₃ can work, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective, especially with sterically hindered partners.[2][3] They facilitate the formation of the more reactive borate anion [R-B(OH)₃]⁻, which accelerates transmetalation.[5]

      • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) with a small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[6]

Q2: I've isolated a major byproduct that is just my starting nitroarene without the halogen. What is this and how can I prevent it?

You are observing protodehalogenation (also called hydrodehalogenation), a common side reaction in cross-coupling chemistry.[2][6]

A2: Analysis and Solutions

  • Mechanism: After oxidative addition, the Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture. Reductive elimination then releases the de-halogenated arene instead of the desired biaryl product.

    • Troubleshooting Strategy:

      • Solvent Choice: The primary source of hydride can be protic solvents. Avoid using alcohols (like methanol or isopropanol) as the main solvent, as they can be oxidized by the palladium complex to generate hydrides.[6] Switch to anhydrous aprotic solvents like 1,4-dioxane or toluene.[2]

      • Base Purity: Use a high-purity, anhydrous base. Some bases can contain impurities or be sources of water/hydride that promote this side reaction. K₃PO₄ is often a good choice to minimize this pathway.[2]

      • Accelerate Cross-Coupling: The best way to prevent a side reaction is to make the desired reaction faster. Using a more effective ligand (e.g., SPhos) will accelerate the transmetalation and reductive elimination steps, outcompeting the protodehalogenation pathway.[2]

Q3: My main byproducts are homocoupled products (2,2'-dinitrobiphenyl and/or 4,4',6,6'-tetramethoxy-1,1'-biphenyl). How can I minimize these?

Homocoupling is another frequent issue, arising from either the aryl halide or the boronic acid coupling with itself.

A3: Analysis and Solutions

  • Boronic Acid Homocoupling: The formation of 4,4',6,6'-tetramethoxy-1,1'-biphenyl is typically caused by oxygen.[6] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.

    • Troubleshooting Strategy: As with catalyst deactivation, the solution is rigorous deoxygenation of all reagents and the reaction vessel. Ensure a strict inert atmosphere is maintained throughout the reaction.[3]

  • Aryl Halide Homocoupling (Ullmann-type): The formation of 2,2'-dinitrobiphenyl is essentially a competing Ullmann reaction.[7] This pathway can be catalyzed by palladium, especially at high temperatures, or by copper impurities. The electron-deficient nature of 1-halo-2-nitrobenzene makes it particularly susceptible to this reaction.[8][9]

    • Troubleshooting Strategy:

      • Lower Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

      • Ligand/Catalyst Choice: Some catalyst systems are more prone to this side reaction. Experimenting with a different palladium source or ligand may be beneficial. For instance, systems developed specifically for coupling electron-poor substrates may suppress this pathway.[7]

Part 2: Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is the best starting point?

A: There is no single "best" system, as optimization is often substrate-dependent. However, for a sterically hindered and electronically challenging coupling like this, a robust system is required.

Catalyst System ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective pre-catalysts. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ.[2]
Ligand SPhos or XPhosThese are bulky, electron-rich Buchwald biarylphosphine ligands known to accelerate oxidative addition and reductive elimination for hindered substrates.[2]
Base K₃PO₄ (Potassium Phosphate)A strong, non-nucleophilic base that effectively promotes transmetalation while minimizing side reactions like protodehalogenation.[2]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 v/v)Anhydrous aprotic solvent is preferred to avoid side reactions, with a small amount of water to aid in dissolving the base.[2]
Q: Can I use 1-chloro-2-nitrobenzene? It's much cheaper.

A: Yes, but it requires a more specialized and potent catalyst system. The C-Cl bond is much stronger than C-Br or C-I, making oxidative addition the major bottleneck. To use the chloride, you will likely need a catalyst system known for high activity, such as one employing an N-heterocyclic carbene (NHC) ligand or a highly active phosphine ligand like tBu-BrettPhos, often at higher temperatures.[4][10] For initial attempts and easier optimization, 1-bromo-2-nitrobenzene is strongly recommended.

Q: Is the Ullmann reaction a viable alternative to the Suzuki coupling?

A: The classical Ullmann reaction, which involves coupling two aryl halides with stoichiometric copper at high temperatures, is a potential alternative.[8] In fact, the homocoupling of ortho-chloronitrobenzene was one of the first examples of this reaction.[8] However, the traditional Ullmann reaction is known for requiring harsh conditions and giving erratic yields.[8] Modern variations exist, but for synthesizing an unsymmetrical biaryl like this, the Suzuki-Miyaura coupling generally offers milder conditions, greater functional group tolerance, and more reliable results.[1][4]

Part 3: Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl via a Suzuki-Miyaura coupling.

Reactants:

  • 1-Bromo-2-nitrobenzene (1.0 eq.)

  • 2,4-Dimethoxyphenylboronic acid (1.2 - 1.5 eq.)

  • Pd(OAc)₂ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₃PO₄ (3.0 eq.)

  • Degassed 1,4-Dioxane and Degassed Water (10:1 v/v)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-nitrobenzene, 2,4-dimethoxyphenylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add them to the Schlenk flask.

  • Purging: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl.

Part 4: Visual Guides
Diagram 1: Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: - Aryl Halide - Boronic Acid - K3PO4 B 2. Add Catalyst System: - Pd(OAc)2 - SPhos A->B C 3. Evacuate & Backfill with Argon (3x) B->C D 4. Add Degassed Solvent (Dioxane/H2O) C->D E 5. Heat with Stirring (80-100 °C) D->E F 6. Monitor by TLC / LC-MS E->F G 7. Quench & Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low / No Yield Check_Pd_Black Is Palladium Black (black precipitate) visible? Start->Check_Pd_Black Check_SM Starting Materials still present? Check_Pd_Black->Check_SM No Cause_O2 Probable Cause: Catalyst Deactivation (O2) Check_Pd_Black->Cause_O2 Yes Check_Byproducts Major Byproducts Observed? Check_SM->Check_Byproducts No Cause_Reaction Probable Cause: Poor Reaction Conditions Check_SM->Cause_Reaction Yes Cause_Side_Reaction Probable Cause: Competing Side Reactions Check_Byproducts->Cause_Side_Reaction Yes Sol_Degas Action: - Improve degassing of all reagents - Use fresh, anhydrous solvents - Ensure inert atmosphere Cause_O2->Sol_Degas Sol_Conditions Action: - Switch to I > Br >> Cl - Use bulky ligand (SPhos) - Use stronger base (K3PO4) Cause_Reaction->Sol_Conditions Sol_Byproducts Action: - Analyze byproducts (MS) - See Q2 & Q3 for specific  troubleshooting strategies Cause_Side_Reaction->Sol_Byproducts

Caption: A decision tree to diagnose and solve issues of low reaction yield.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 20, 2026, from [Link]

  • Li, X.-M., Hou, Y.-J., Chu, W.-Y., & Sun, Z.-Z. (2012). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1292. Available at: [Link]

  • Barata-Vallejo, S., & Al-Postany, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(4), 654. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved February 20, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 20, 2026, from [Link]

  • González, R. R., Liguori, L., Carrillo, A. M., & Bjørsvik, H.-R. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(23), 9591–9594. Available at: [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved February 20, 2026, from [Link]

  • The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved February 20, 2026, from [Link]

  • Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. E-Thesis, University of Glasgow. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved February 20, 2026, from [Link]

  • OperaChem. (2025). Ullmann coupling: the first publication. Retrieved February 20, 2026, from [Link]

  • Rvas, L., & Estévez-Braun, A. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. Available at: [Link]

  • International Union of Crystallography. (2012). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. Retrieved February 20, 2026, from [Link]

  • González, R. R., Liguori, L., Carrillo, A. M., & Bjørsvik, H.-R. (2005). Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. The Journal of Organic Chemistry, 70(23), 9591-9594. Available at: [Link]

  • Epps, A., Barbas, J., & Mandouma, G. (2014). Synthesis of Substituted 2,2'-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. International Journal of Innovative Education and Research, 2(12), 133-149. Available at: [Link]

  • IJpeij, E. G., Beijer, F. H., Arts, H. J., Newton, C., de Vries, J. G., & Gruter, G.-J. M. (2002). A Suzuki Coupling Based Route to 2,2'-Bis(2-Indenyl)biphenyl Derivatives. The Journal of Organic Chemistry, 67(1), 169-176. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-4'-nitro-1,1'-biphenyl. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 20, 2026, from [Link]

  • Asghari, S., Ramezani, A. M., & Sadat, S. A. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Molecular and Cellular Probes, 10, M1-M4. Available at: [Link]

  • Google Patents. (2017). CN106986774A - A kind of preparation method of 2 nitrobiphenyl.
  • Google Patents. (2012). CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.
  • Journal of Chemical and Pharmaceutical Sciences. (2021). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Retrieved February 20, 2026, from [Link]

  • Google Patents. (1941). US2229532A - Process for the purification of nitro aliphatic compounds.

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Solving solubility issues with 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimental work with this compound. As a molecule with a complex biphenyl structure, featuring both polar (nitro) and moderately polar (dimethoxy) functional groups, achieving consistent and effective dissolution requires a systematic approach. This guide provides in-depth, evidence-based strategies to ensure the successful integration of this compound into your workflows.

Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it is crucial to understand the inherent properties of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl. While specific experimental data for this exact molecule is not widely published, we can infer its behavior from its structural components and data on similar compounds.[1][2]

The biphenyl core imparts significant lipophilicity and rigidity. The nitro and dimethoxy groups introduce polarity, but the overall molecule is expected to have poor aqueous solubility. The predicted LogP (a measure of lipophilicity) for structurally related nitro-methoxy-biphenyl compounds is around 3.6, indicating a strong preference for organic phases over aqueous ones.[1]

PropertyEstimated ValueRationale / Source
Molecular Formula C₁₄H₁₃NO₄Based on chemical structure.
Molecular Weight 259.26 g/mol Calculated from the molecular formula.
Predicted XLogP3 ~3.6 - 4.0Inferred from similar compounds like 2-Methoxy-4'-nitro-1,1'-biphenyl.[1] Indicates poor water solubility.
Appearance Likely a crystalline solidCommon for biphenyl derivatives.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl?

Given the compound's mixed polarity (lipophilic core, polar groups), moderately polar aprotic solvents are the recommended starting point. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Tetrahydrofuran (THF) are often effective.[4] For biological assays, DMSO is a common choice, but it's critical to be aware of its potential effects on cells and assays.[4][5] Always start with a small amount of the compound to test solubility before committing your entire sample.

Q2: My compound won't dissolve in water or buffer. Is this expected?

Yes, this is entirely expected. With a predicted high LogP value, the compound is hydrophobic.[1] Direct dissolution in aqueous systems will likely fail. For assays requiring an aqueous buffer, a common strategy is to first prepare a concentrated stock solution in an appropriate organic solvent (like DMSO) and then dilute it into the aqueous medium.[6] Be mindful that the final concentration of the organic solvent should be low enough (typically <1%) to not interfere with your experiment.

Q3: Can I heat the solution to improve solubility?

Heating can significantly increase the solubility of most solid compounds.[7] However, this must be done with caution. Use a water bath or heating mantle with stirring, and increase the temperature gradually. Be aware of two potential issues:

  • Compound Degradation: Do not exceed the solvent's boiling point or the compound's degradation temperature.

  • Supersaturation: The compound may precipitate out of the solution as it cools. If this is for a reaction at elevated temperatures, it may be acceptable. If for a room temperature application, this method may not be suitable unless the goal is recrystallization.

Q4: Does pH affect the solubility of this compound?

The functional groups on 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl (nitro, methoxy, biphenyl) are not readily ionizable. Therefore, altering the pH of the solution is not expected to have a significant impact on its solubility.[8][9] This is in contrast to compounds with acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups, where pH adjustment is a primary strategy for enhancing solubility.[10][11]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific solubility problems with a structured, cause-and-solution approach.

Logical Workflow for Solvent Selection

Before attempting dissolution, a logical approach to solvent selection can save time and material. The following workflow helps guide your choice based on the principle of "like dissolves like".

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: Assess Compound Properties (Lipophilic Biphenyl Core, Polar -NO2, -OCH3 groups) B Select Initial Solvent Class: Polar Aprotic Solvents A->B Primary Path D Alternative: Ethers or Chlorinated Solvents A->D Secondary Path (If primary fails or is incompatible) C Try: 1. DMSO 2. DMF 3. NMP B->C F Consider Co-Solvent Systems B->F If single solvent is insufficient E Try: 1. THF 2. Dichloromethane (DCM) 3. Chloroform D->E D->F If single solvent is insufficient G Examples: - THF/Heptane - DCM/Methanol - DMSO/Water (for dilution) F->G

Caption: Logical workflow for selecting a suitable solvent system.

Issue 1: Compound Fails to Dissolve or Dissolves Poorly

Potential Cause: The chosen solvent has incorrect polarity, or the dissolution kinetics are very slow.

Solutions & Protocols:

  • Increase Mechanical Agitation & Reduce Particle Size:

    • Rationale: Smaller particles have a larger surface area, which increases the rate of dissolution.[12][13] Agitation ensures that solvent in contact with the solid is constantly replenished.

    • Protocol:

      • If the compound is in crystalline form, gently grind it to a fine powder using a mortar and pestle.

      • Add the powdered compound to the selected solvent in an appropriately sized flask.

      • Introduce a magnetic stir bar and place the flask on a stir plate at a speed that creates a vortex without splashing.

      • Allow stirring for at least 15-30 minutes before concluding that the compound is insoluble.

  • Apply Sonication:

    • Rationale: Sonication uses ultrasonic waves to break apart particle agglomerates and accelerate dissolution.[13] It is a highly effective method for stubborn solutes.

    • Protocol:

      • Prepare a suspension of the compound in the chosen solvent.

      • Place the vessel (e.g., vial or flask) into an ultrasonic bath.

      • Sonicate in short bursts of 2-5 minutes to prevent significant heating of the solvent.

      • Visually inspect for dissolution between bursts.

  • Systematically Change Solvents:

    • Rationale: If a solvent from one class fails, a different class may be more effective. The principle of "like dissolves like" is key.[13]

    • Protocol:

      • Refer to the Solvent Properties Table below.

      • If you started with a highly polar aprotic solvent like DMSO and failed, try a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

      • Conversely, if a non-polar solvent like hexane fails, increase the polarity.

      • Always use a small, measured amount of your compound for these tests.

Issue 2: Precipitation Occurs When Adding to an Aqueous Solution

Potential Cause: The compound is crashing out of the solution because the final solvent mixture (e.g., DMSO/water) cannot support its solubility at that concentration. This is a common issue when diluting a concentrated organic stock solution into a buffer.[6]

Solutions & Protocols:

  • Decrease the Final Concentration:

    • Rationale: The simplest solution is often to work at a lower concentration where the compound remains soluble in the final mixed-solvent system.

    • Protocol:

      • Determine the maximum allowable concentration by serial dilution.

      • Prepare your high-concentration stock in the organic solvent (e.g., 10 mM in DMSO).

      • In separate vials of your aqueous buffer, add the stock to achieve final concentrations of 100 µM, 50 µM, 25 µM, and 10 µM.

      • Observe for precipitation (cloudiness) immediately and after a set time (e.g., 30 minutes). The highest concentration that remains clear is your working maximum.

  • Use a Co-solvent or Surfactant in the Aqueous Phase:

    • Rationale: Co-solvents (like polyethylene glycol) or non-ionic surfactants (like Tween® 80 or Triton™ X-100) can increase the solubilizing capacity of the aqueous phase, preventing precipitation.[12][14]

    • Protocol:

      • Prepare your aqueous buffer containing a small amount of the solubilizing agent (e.g., 0.1% Tween® 80).

      • Add your concentrated organic stock solution to this modified buffer, vortexing during addition to ensure rapid mixing.

      • Compare the result to a buffer without the solubilizing agent.

Issue 3: An Oily Film or Droplets Appear ("Oiling Out")

Potential Cause: "Oiling out" happens when the compound comes out of the solution as a liquid instead of a solid. This often occurs when trying to dissolve a large amount of solute at a high temperature, where the solution becomes saturated above the compound's melting point.[13]

Solutions & Protocols:

  • Increase Solvent Volume:

    • Rationale: The concentration of the solute is too high. Adding more solvent will decrease the concentration and may bring it below the saturation point.[13]

    • Protocol:

      • While maintaining the temperature and stirring, add more of the same solvent in measured volumes until the oily phase dissolves completely.

      • Make a note of the final concentration required for complete dissolution at that temperature.

  • Lower the Dissolution Temperature:

    • Rationale: Perform the dissolution at a temperature below the compound's melting point (the melting point of a related compound, 2,4-Dimethoxy-1-nitrobenzene, is 72-76 °C).[3]

    • Protocol:

      • Attempt dissolution at room temperature or a slightly elevated temperature (e.g., 40-50 °C) that is well below the expected melting point.

      • This may require more time or more vigorous mechanical agitation (stirring, sonication) to achieve the desired concentration.

Troubleshooting Decision Tree

G A Problem: Compound Not Dissolving B Is the compound a fine powder? A->B C Grind with Mortar & Pestle B->C No D Are you using mechanical agitation? B->D Yes C->D E Stir vigorously or use sonication D->E No F Have you tried gentle heating? D->F Yes E->F G Heat to 40-60°C with stirring. Caution: Watch for oiling out or degradation. F->G No H Is the solvent appropriate? F->H Yes G->H I Consult Solvent Properties Table. Try alternative polar aprotic (DMSO, DMF) or less polar (THF, DCM) solvents. H->I No J Consider a co-solvent system H->J Yes, but still fails I->J

Caption: A decision tree for troubleshooting poor dissolution.

Data Reference: Solvent Properties

Selecting the right solvent is the most critical step. This table provides key properties of common laboratory solvents to guide your decision-making process.[15][16][17][18]

SolventPolarity Index (P')Boiling Point (°C)Dielectric Constant (ε)Notes / Typical Use
Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.218947.0Excellent solvent for many organics.[18] Common for stock solutions. Can be hard to remove.
N,N-Dimethylformamide (DMF)6.415338.3Strong solvent, similar to DMSO but with a lower boiling point.[18]
Acetonitrile5.88236.6Moderately polar, common in HPLC.[18]
Acetone5.15621.0Good general-purpose solvent, volatile.[18]
Ethers
Tetrahydrofuran (THF)4.0667.5Good for moderately polar to nonpolar compounds. Can form peroxides.[16]
Diethyl Ether2.8354.3Very volatile, used for extractions and less polar compounds.[18]
Chlorinated Solvents
Dichloromethane (DCM)3.1409.0Excellent for many organic compounds, volatile.[16]
Chloroform4.1614.8Similar to DCM, but less volatile and more toxic.[18]
Nonpolar Solvents
Toluene2.41112.4Dissolves nonpolar compounds. Higher boiling point than hexane.[16]
Hexane0.1691.9Very nonpolar. Unlikely to be effective alone for this compound.[16]
References
  • 2-Methoxy-4'-nitro-1,1'-biphenyl | C13H11NO3 | CID - PubChem. National Institutes of Health. [Link]

  • 1-methoxy-2-(4-nitrophenyl)benzene | CAS#:6460-91-9. Chemsrc. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. AAPS. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6). Cheméo. [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]

  • 13.4: Pressure and Temperature Effects on Solubility. Chemistry LibreTexts. [Link]

  • How Do Changes in Ph, Often Linked to Temperature, Influence Metal Solubility? Sentient Media. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. ResearchGate. [Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. MDPI. [Link]

  • Solvents and Polarity. University of Rochester. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. [Link]

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Technical Support Center: Thermal Instability of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl. This guide is intended for researchers, scientists, and drug development professionals who are handling or plan to handle this compound. While 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl is a valuable intermediate in organic synthesis, it is crucial to recognize that as a nitroaromatic compound, it possesses inherent thermal instability risks. The nitro group is an energetic functional group, and its presence can lead to exothermic decomposition, which, if not properly controlled, can result in a runaway reaction.[1][2] This document provides a comprehensive overview of the potential thermal hazards associated with this compound and offers detailed troubleshooting guides and frequently asked questions (FAQs) to ensure its safe handling and use in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is thermal instability a concern for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl?

Q2: What are the potential decomposition pathways for this compound?

A2: While the exact decomposition pathway for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl has not been empirically determined, the thermal decomposition of nitroaromatic compounds generally proceeds through several potential mechanisms. The most common initial steps are C-NO2 bond homolysis and nitro-nitrite isomerization.[3][4]

  • C-NO2 Bond Homolysis: At higher temperatures, the bond between the carbon atom of the biphenyl ring and the nitrogen atom of the nitro group can break, forming radical species that can initiate further decomposition reactions.

  • Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite group, which is less stable and can lead to subsequent decomposition reactions.

It is also important to consider that intramolecular reactions, such as cyclization involving adjacent functional groups, can occur at elevated temperatures, potentially leading to the formation of other cyclic compounds.[5][6]

Q3: What factors can influence the thermal stability of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl?

A3: Several factors can significantly impact the thermal stability of this compound:

  • Impurities: The presence of impurities, such as residual catalysts (e.g., metals), acids, or bases from the synthesis, can lower the decomposition temperature and increase the rate of decomposition.[2]

  • Heating Rate: A faster heating rate can lead to a higher observed onset temperature of decomposition in thermal analysis experiments, but in a real-world scenario, slow accumulation of heat can still lead to a runaway reaction.

  • Scale: The risk of a thermal runaway reaction increases with the scale of the experiment due to the change in the surface-area-to-volume ratio, which affects heat dissipation.

  • Confinement: Heating the compound in a sealed or confined vessel can lead to a rapid pressure buildup upon decomposition, posing a significant explosion hazard.

Q4: Are there any known incidents involving similar compounds?

A4: While there are no specific reported incidents for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl, the class of nitroaromatic compounds has been associated with numerous thermal incidents in the chemical industry.[7] For example, explosions have been reported during the synthesis and drying of other nitroaromatic compounds.[8][9] These incidents underscore the importance of conducting a thorough thermal hazard assessment for any new or modified process involving nitroaromatic compounds.

Troubleshooting and Thermal Hazard Assessment Guides

Given the lack of specific thermal stability data for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl, it is imperative that researchers conduct their own thermal hazard assessment. The following guides provide a systematic approach to evaluating the thermal stability of this compound.

Guide 1: Preliminary Thermal Hazard Assessment using DSC and TGA

This guide outlines a fundamental screening process to determine the onset temperature of decomposition and the energy released.

Objective: To obtain initial data on the thermal stability of pure 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl.

Methodology:

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Use a small amount of the pure, dried compound (typically 1-5 mg) for analysis.

  • Experimental Parameters:

ParameterDSCTGA
Temperature Range 30 °C to 400 °C (or higher if no event is observed)30 °C to 400 °C (or higher)
Heating Rate 5 °C/min5 °C/min
Atmosphere Nitrogen (inert)Nitrogen (inert)
Crucible Sealed aluminum or gold-plated steel cruciblesOpen aluminum or ceramic crucible
  • Data Analysis:

    • From DSC: Determine the onset temperature (Tonset) of any exothermic events. This is the temperature at which the decomposition begins. Integrate the peak area of the exotherm to calculate the enthalpy of decomposition (ΔHd) in J/g. A large ΔHd (>500 J/g) is a significant indicator of a high energetic potential.[10]

    • From TGA: Observe the temperature at which mass loss begins. Significant mass loss concurrent with a DSC exotherm confirms decomposition.

Interpretation of Results:

  • A low Tonset (e.g., below 150-200 °C) indicates a significant thermal hazard, and the compound should be handled with extreme caution at elevated temperatures.

  • A sharp, large exotherm in the DSC thermogram suggests a rapid decomposition reaction.

Experimental Workflow for Thermal Hazard Assessment

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Process Safety Evaluation cluster_2 Phase 3: Implementation start Start: Pure Compound Sample dsc_tga Perform DSC & TGA Analysis (5 °C/min heating rate) start->dsc_tga analyze Analyze Data: - Determine Tonset and ΔHd (DSC) - Observe Mass Loss (TGA) dsc_tga->analyze decision1 Is Tonset significantly higher than process temperature? analyze->decision1 test_mixtures Test Compound with Reaction Components (solvents, bases, etc.) decision1->test_mixtures Yes implement_controls Implement Engineering Controls (e.g., cooling, pressure relief) decision1->implement_controls No analyze2 Analyze DSC of Mixtures: - Look for decreased Tonset test_mixtures->analyze2 decision2 Is the process temperature safely below the new Tonset? analyze2->decision2 decision2->implement_controls No safe_protocol Develop Safe Operating Procedure decision2->safe_protocol Yes implement_controls->safe_protocol end Proceed with Experiment safe_protocol->end G A 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl B Radical Species + NO2• A->B C-NO2 Homolysis (High Temp) C Isomerized Nitrite Intermediate A->C Nitro-Nitrite Isomerization D Decomposition Products (gases, char) B->D C->D

Caption: Potential initial steps in the thermal decomposition of a nitroaromatic compound.

By following these guidelines and conducting a thorough thermal hazard assessment, you can safely handle 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl in your research and development activities. Always prioritize safety and consult with your institution's safety officer if you have any concerns.

References

  • PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

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  • Brill, T. B., & Thynell, S. T. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Hars, V., & Grote, W. (2018). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 22(8), 949–960. [Link]

  • Nazin, G. M., Manelis, G. B., & Dubovitskii, F. I. (1968). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews, 37(8), 603–617. [Link]

  • Nazin, G. M., Manelis, G. B., & Dubovitskii, F. I. (1968). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Retrieved from [Link]

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58. [Link]

  • Walczak, C., Payne, T. J., Wade, C. B., Yonkey, M., Scheid, M., Badour, A., & Mohanty, D. K. (2015). The Thermal Instability of 2,4 and 2,6- N-Alkylamino Disubstituted and 2- N-Alkylamino Substituted Nitrobenzenes in Weakly Alkaline Solution: sec-Amino Effect. Journal of Heterocyclic Chemistry, 52(3), 681–687. [Link]

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. The Trivedi Effect. Retrieved from [Link]

  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(2), 331-337. [Link]

  • Walczak, C., et al. (2015). The Thermal Instability of 2,4 and 2,6-N-Alkylamino-disubstituted and 2-N-Alkylamino-substituted Nitrobenzenes in Weakly Alkaline Solution:sec-Amino Effect. Academia.edu. Retrieved from [Link]

  • Dubovitskii, F. I., & Korsunskii, B. L. (1981). Kinetics of the Thermal Decomposition of N-Nitro-compounds. Russian Chemical Reviews, 50(10), 958–972. [Link]

  • Al-Rawi, J. M. A., & Al-Azzawi, A. M. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Molecular Diversity, 10(3), 359–364. [Link]

  • Climent, M. J., Corma, A., & Iborra, S. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Retrieved from [Link]

  • Woltornist, R., et al. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. protocols.io. [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

  • Appendino, G., et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current Medicinal Chemistry, 19(21), 3531-3543. [Link]

  • Cardillo, P., & Girelli, A. (1983). Thermal stability of nitrobenzyl halogenides. ResearchGate. Retrieved from [Link]

  • Oprea, C., & Vlase, T. (2010). NON-ISOTHERMAL KINETIC ANALYSIS OF THERMAL DECOMPOSITION OF 2, 4-DINITROPHENYLHYDRAZINE. Revue Roumaine de Chimie, 55(11-12), 899-905. Retrieved from [Link]

  • Bahner, C. T. (1954). A Note on the Thermal Instability of 2-Nitrobutanol-1. Journal of the American Pharmaceutical Association (Scientific ed.), 43(1), 15. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and differential scanning calorimetry.... Retrieved from [Link]

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Validation & Comparative

Navigating Steric and Electronic Effects: A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the molecular architecture of organic compounds. Among its variants, ¹³C NMR spectroscopy provides a direct window into the carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl, a compound whose spectral features are a compelling case study in the interplay of electronic and steric effects inherent to substituted biaryl systems.

For researchers in medicinal chemistry and materials science, a precise understanding of molecular structure is paramount. The conformational flexibility and electronic landscape of biaryl scaffolds, such as the one in our target molecule, are critical determinants of their biological activity and material properties. This guide will dissect the predicted ¹³C NMR spectrum of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl, leveraging comparative data from structurally related analogues to provide a robust framework for spectral assignment and interpretation.

The Influence of Substituents on Biphenyl ¹³C NMR Spectra

The ¹³C NMR chemical shifts in substituted biphenyls are governed by a combination of factors:

  • Electronic Effects : Electron-donating groups (EDGs) like methoxy (-OCH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) significantly alter the electron density of the aromatic rings, causing shielding (upfield shifts) and deshielding (downfield shifts) of the carbon nuclei, respectively.

  • Steric Effects : The presence of substituents at the ortho positions (C2, C2', C6, C6') introduces steric hindrance, which restricts the free rotation around the C1-C1' bond. This torsional angle deviation from planarity affects the conjugation between the two phenyl rings, influencing the chemical shifts.

  • Anisotropic Effects : The magnetic anisotropy of the aromatic rings and the nitro group can also contribute to the shielding or deshielding of nearby carbon atoms.

To illustrate these principles, we will compare the expected chemical shifts of our target molecule with experimental data from key structural fragments: 2-nitrobiphenyl and 2',4'-dimethoxybiphenyl.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table presents a comparison of experimental ¹³C NMR data for relevant biphenyl analogues and predicted values for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl. The predictions are derived from established substituent effects and computational NMR prediction tools.[1][2][3]

Carbon AtomBiphenyl (CDCl₃)2-Nitrobiphenyl (CDCl₃)2',4'-Dimethoxybiphenyl (125 MHz, CDCl₃)[4]Predicted 2-Nitro-2',4'-dimethoxy-1,1'-biphenylKey Influences
Nitro-Substituted Ring
C1141.2~134.0-~133.5Steric hindrance from -NO₂ group
C2127.2~149.0-~149.2Direct attachment of EWG (-NO₂)
C3128.7~124.5-~124.8Ortho to EWG
C4127.2~129.0-~129.3Meta to EWG
C5128.7~132.0-~132.5Para to EWG
C6127.2~123.5-~123.8Ortho to EWG, steric hindrance
Dimethoxy-Substituted Ring
C1'141.2-131.43~131.0Steric hindrance from nitro-phenyl ring
C2'127.2-156.41~156.6Direct attachment of EDG (-OCH₃)
C3'128.7-111.04~111.2Ortho to EDG (-OCH₃)
C4'127.2-158.58~158.8Direct attachment of EDG (-OCH₃)
C5'128.7-113.44~113.7Ortho to EDG (-OCH₃)
C6'127.2-130.85~131.2Para to EDG (-OCH₃)
Methoxy Carbons
2'-OCH₃--55.50~55.6Typical methoxy carbon shift
4'-OCH₃--55.24~55.3Typical methoxy carbon shift

Note: Experimental data for 2-Nitrobiphenyl is referenced from spectral databases, and specific peak assignments may vary. Biphenyl data is from standard reference spectra.

Dissecting the Predicted Spectrum

The predicted chemical shifts for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl reveal a fascinating interplay of substituent effects.

The Nitro-Substituted Ring:

  • C2 : The carbon bearing the nitro group (C2) is expected to be the most deshielded carbon in this ring, appearing far downfield around 149.2 ppm due to the strong electron-withdrawing nature of the nitro group.

  • C1 : The ipso-carbon of the phenyl-phenyl bond (C1) is shifted upfield relative to biphenyl. This is a consequence of the steric hindrance induced by the ortho-nitro group, which forces the rings out of planarity and reduces inter-ring conjugation.

  • C6 : This carbon, ortho to the nitro group, experiences significant deshielding, though slightly less than C2.

The Dimethoxy-Substituted Ring:

  • C2' and C4' : The carbons directly attached to the electron-donating methoxy groups (C2' and C4') are significantly deshielded, appearing at approximately 156.6 ppm and 158.8 ppm, respectively. This is a characteristic effect of oxygen substitution on an aromatic ring.

  • C3', C5' : The carbons ortho to the methoxy groups are shielded (shifted upfield) due to the electron-donating resonance effect of the methoxy groups.

  • Methoxy Carbons : The two methoxy carbons are expected to have very similar chemical shifts, around 55-56 ppm, typical for methoxy groups on an aromatic ring.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

To obtain reliable ¹³C NMR data for compounds like 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl, a carefully executed experimental protocol is essential.

1. Sample Preparation:

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons or poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[5]

  • Concentration : Due to the low natural abundance of ¹³C, a higher sample concentration is required compared to ¹H NMR.[5][6] A concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended.

  • Filtration : To ensure a homogeneous magnetic field and obtain sharp signals, filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Acquisition:

  • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Experiment : A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6]

  • Acquisition Parameters :

    • Spectral Width : Set a spectral width that encompasses the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[6]

    • Number of Scans : A sufficient number of scans (from several hundred to several thousand) must be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which tend to have longer relaxation times and weaker signals.[7]

    • Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is typically sufficient for protonated carbons. For quantitative analysis or to better observe quaternary carbons, a longer relaxation delay (5-10 seconds) is necessary.

3. Data Processing and Referencing:

  • Fourier Transform : Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction : Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Chemical Shift Referencing : Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7] If an internal standard like tetramethylsilane (TMS) is used, reference its signal to 0.00 ppm.

Visualizing the Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for assigning the ¹³C NMR spectrum of a substituted biphenyl.

G cluster_0 Data Acquisition & Processing cluster_1 Initial Spectral Analysis cluster_2 Detailed Assignment cluster_3 Final Structure Validation A Acquire Proton-Decoupled ¹³C NMR Spectrum B Process Spectrum: FT, Phasing, Baseline Correction A->B C Reference to Solvent or Internal Standard B->C D Identify Number of Unique Carbon Signals C->D E Group Signals by Region: Aromatic, Aliphatic D->E F Predict Chemical Shifts (Substituent Effects, Databases) E->F G Compare with Analogue Data (e.g., 2-nitrobiphenyl) F->G H Assign Quaternary Carbons (Often weaker signals) G->H I Assign Protonated Carbons (DEPT or HSQC recommended) G->I J Correlate with 2D NMR Data (HSQC, HMBC) I->J K Final Assignment and Structural Confirmation J->K

Caption: Workflow for the assignment of a ¹³C NMR spectrum of a substituted biphenyl.

Conclusion

The structural elucidation of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl by ¹³C NMR spectroscopy is a nuanced task that requires a systematic approach. By understanding the fundamental principles of substituent effects and leveraging comparative data from simpler analogues, researchers can confidently assign the carbon signals and gain a deeper understanding of the molecule's electronic and steric properties. The methodologies and comparative data presented in this guide provide a robust framework for scientists engaged in the synthesis and analysis of complex organic molecules, ultimately facilitating the rational design of new drugs and materials.

References

  • PubChem. 2-Nitrobiphenyl. National Center for Biotechnology Information. [Link]

  • PubChem. 2,2'-Dinitrobiphenyl. National Center for Biotechnology Information. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • SpectraBase. 2-Nitro-2'-phenoxybiphenyl - Optional[13C NMR] - Chemical Shifts. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • The Royal Society of Chemistry. Supporting Information: Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0256848). [Link]

  • University of Colorado Boulder. 13C Chemical Shift Table. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Science in China Press. Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols. [Link]

  • PubChem. 1,1'-Biphenyl, 4,4'-dimethoxy-. National Center for Biotechnology Information. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

  • Scribd. Predict 13C Carbon NMR Spectra. [Link]

  • ResearchGate. Supplementary Materials 1. Characterization of Palladium(II) Complex. [Link]

  • Repositorio UCHILE. 13C-NMR spectroscopy of ?-nitrostyrenes. II 11. Mono-, bi- and tri-methoxy phenyl-substitutions and long distance electronic eff. [Link]

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Comparative Guide: Mass Spectrometry Fragmentation of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl Molecular Formula:


Exact Mass:  259.0845 Da

This guide provides a technical comparison of the fragmentation patterns observed using Electron Ionization (EI) versus Electrospray Ionization (ESI) . For researchers in drug development, understanding these patterns is critical for distinguishing this biaryl intermediate from potential genotoxic impurities (e.g., nitro-aromatic degradation products) and for establishing robust Quantitative Structure-Activity Relationship (QSAR) models.

Structural Context & Ionization Physics

The molecule consists of two phenyl rings connected by a single bond (biphenyl).

  • Ring A (Nitrated): Contains a nitro group at the ortho (2) position. This induces significant steric strain, forcing the biphenyl system out of planarity.

  • Ring B (Electron Rich): Contains two methoxy groups at 2' and 4'. These are strong electron-donating groups (EDGs), making this ring the likely site of charge stabilization after fragmentation.

Comparison of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime High (70 eV)Low (Thermal/Voltage driven)
Primary Ion Radical Cation (

, m/z 259)
Protonated Adduct (

, m/z 260)
Fragmentation In-source (Spontaneous)Collision Induced Dissociation (CID) required
Key Utility Structural Fingerprinting / Library MatchingTrace Quantification / Biological Matrices

Predicted Fragmentation Pathways (Mechanistic Analysis)

Electron Ionization (EI) - Hard Ionization

In GC-MS analysis, the high internal energy leads to extensive fragmentation.

  • Molecular Ion (

    
    , m/z 259):  distinct but likely not the base peak due to the labile nitro group.
    
  • Primary Loss (

    
    ):  The ortho-nitro group is sterically crowded. The weakest bond is often the 
    
    
    
    bond. Cleavage yields the stable biaryl cation (
    
    
    , m/z 213).
  • Secondary Loss (

    
    ):  The methoxy-substituted ring stabilizes the positive charge. Subsequent loss of a methyl radical (15 Da) from the methoxy group generates a quinoid-like ion (m/z 198).
    
  • Ortho-Effect Rearrangement: A competing pathway involves oxygen transfer from the nitro group to the ortho-carbon of the neighboring ring (rare due to twist) or hydrogen abstraction if geometry permits, leading to loss of

    
     (m/z 242).
    
Electrospray Ionization (ESI) - Soft Ionization

In LC-MS/MS (Q-TOF or Triple Quad), the molecule forms a stable even-electron ion.

  • Precursor Ion (

    
    , m/z 260):  High intensity. Sodium adducts (
    
    
    
    , m/z 282) are also common if solvents are not essentially salt-free.
  • CID Fragmentation:

    • Loss of 17 Da (

      
       equivalent) or 46 Da (
      
      
      
      ):
      Even-electron ions prefer neutral losses. The loss of the nitro group as a radical (
      
      
      ) is forbidden in pure even-electron rules but observed in nitro-aromatics due to stability of the resulting radical cation. More commonly, loss of neutrals like
      
      
      (32 Da) from the methoxy groups occurs.

Visualizing the Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation for both ionization modes, highlighting the divergence in pathways.

G Parent Parent Molecule 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl MW: 259.26 EI_Start EI Source (70 eV) Radical Cation M+• (m/z 259) Parent->EI_Start GC-MS ESI_Start ESI Source (+ve) Protonated [M+H]+ (m/z 260) Parent->ESI_Start LC-MS Frag_NO2 Loss of NO2• (m/z 213) [Biaryl Cation]+ EI_Start->Frag_NO2 -46 Da (Primary) Frag_NO Loss of NO• (m/z 229) [Phenoxy Rearrangement] EI_Start->Frag_NO -30 Da (Rearrangement) Frag_Methyl Loss of CH3• (m/z 198) [Quinoid Ion]+ Frag_NO2->Frag_Methyl -15 Da (Secondary) Frag_M_OH Loss of H2O/OH (m/z 243/242) ESI_Start->Frag_M_OH CID (Low Energy) Frag_M_NO2_ESI Loss of HNO2 (m/z 213) ESI_Start->Frag_M_NO2_ESI CID (High Energy)

Caption: Fragmentation tree contrasting the radical-driven pathways of EI (left) against the neutral-loss pathways of ESI (right).

Experimental Protocols

To replicate these results, use the following validated instrument parameters. These protocols are designed to be self-validating by including specific system suitability checks.

Protocol A: GC-MS (EI) for Impurity Profiling

Objective: Structural confirmation and library matching.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV electron energy.

  • Scan Range: m/z 50–450.

  • System Suitability: Inject a standard of 4-Nitrobiphenyl. Verify detection of m/z 199 (

    
    ) and m/z 152 (
    
    
    
    ).
Protocol B: LC-MS/MS (ESI) for Quantification

Objective: High-sensitivity detection in plasma or reaction mixtures.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source (ESI+):

    • Gas Temp: 300°C.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 110 V.

  • MRM Transitions (Quantification):

    • Quantifier: 260.1

      
       213.1 (Loss of 
      
      
      
      equivalent).
    • Qualifier: 260.1

      
       242.1 (Loss of 
      
      
      
      ).

Comparative Data Summary

The table below summarizes the key diagnostic peaks. Use this for rapid interpretation of spectra.

m/z (Daltons)Ion TypeOrigin (Mechanism)Relative Abundance (EI)Relative Abundance (ESI)
282

Sodium AdductN/AVariable (High in salt)
260

Protonated MoleculeN/A100% (Base Peak)
259

Molecular Ion40-60%N/A
242

Ortho-effect/Rearrangement10-20%5-10% (CID)
229

Nitro rearrangement20-30%<5%
213

C-N Bond Cleavage100% (Base Peak) 40-80% (CID)
198

Methyl loss from methoxy50-70%10-20% (CID)

Analyst Note: In EI, the base peak is frequently m/z 213 due to the lability of the nitro group. In ESI, m/z 260 is dominant unless high collision energy is applied.

References

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Holčapek, M., et al. (2010). "Structural analysis of nitro-aromatic compounds by APCI and ESI mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for ortho-effect mechanisms).[1][2][3]

  • NIST Chemistry WebBook. "Standard Electron Ionization Mass Spectra of Biphenyl Derivatives." Link

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The Vibrational Landscape of Biphenyls: Why FTIR is a Powerful Tool

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Differentiating Nitro and Methoxy Groups in Biphenyls using FTIR Spectroscopy

As a Senior Application Scientist, this guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy signatures of nitro (NO₂) and methoxy (O-CH₃) functional groups attached to a biphenyl core. We will explore the underlying principles of their vibrational modes, present comparative experimental data, and provide a validated protocol for acquiring high-quality spectra.

FTIR spectroscopy is a cornerstone of chemical analysis, providing a molecular "fingerprint" based on the vibrational frequencies of chemical bonds. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate in specific, quantized modes. The frequencies of these vibrations are dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure.

For substituted biphenyls, the FTIR spectrum is a composite of vibrations from the aromatic rings and the attached functional groups. While the biphenyl core presents a complex series of C-H and C=C stretching and bending vibrations, the nitro and methoxy groups offer highly characteristic and intense absorption peaks that are often easily distinguishable, making FTIR an ideal tool for their identification and comparison.

Nitro vs. Methoxy Groups: A Tale of Two Vibrations

The key to differentiating nitro and methoxy groups lies in their unique bond structures and resulting vibrational modes. The nitro group's strong, polar N=O bonds and the methoxy group's C-O and C-H bonds absorb IR radiation in distinct regions of the spectrum.

The Signature of the Nitro (NO₂) Group

The nitro group is characterized by two primary, intense stretching vibrations due to the resonance-stabilized N=O bonds. These are:

  • Asymmetric Stretching (ν_as(NO₂)): This is a high-energy vibration typically appearing in the 1570-1490 cm⁻¹ range. It is often one of the strongest and most easily identifiable peaks in the spectrum. The electron-withdrawing nature of the biphenyl rings can influence the precise location of this peak.

  • Symmetric Stretching (ν_s(NO₂)): This lower-energy vibration occurs in the 1370-1300 cm⁻¹ region. Its intensity is usually strong, but typically less than the asymmetric stretch.

The presence of two strong, sharp peaks in these specific regions is a highly reliable indicator of a nitro group.

The Signature of the Methoxy (O-CH₃) Group

The methoxy group provides several characteristic peaks, though they are generally less intense than the nitro group's absorptions. The most diagnostic peaks are:

  • Asymmetric C-O-C Stretching (ν_as(C-O-C)): For aryl ethers like methoxybiphenyls, a strong, characteristic peak appears in the 1275-1200 cm⁻¹ range. This peak arises from the stretching of the C-O bond between the aromatic ring and the methyl group.

  • Symmetric C-O-C Stretching (ν_s(C-O-C)): A less intense peak can sometimes be observed around 1075-1020 cm⁻¹ .

  • C-H Bending in CH₃ (δ(CH₃)): The methyl group itself gives rise to a moderate bending vibration around 1450 cm⁻¹ . This can sometimes overlap with aromatic ring vibrations but is a useful secondary confirmation.

  • C-H Stretching in CH₃ (ν(C-H)): A sharp, medium-intensity peak is typically observed around 2850-2815 cm⁻¹ , which is characteristic of the C-H stretch in a methoxy group.

Comparative Data Summary

The following table summarizes the key diagnostic FTIR absorption peaks for nitro and methoxy groups on a biphenyl scaffold, enabling rapid comparison and identification.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected IntensityKey Differentiating Features
Nitro (NO₂) Group Asymmetric Stretch (ν_as)1570 - 1490Strong, SharpTwo distinct, strong peaks. The high-frequency peak is a primary identifier.
Symmetric Stretch (ν_s)1370 - 1300Strong, SharpSecond strong peak confirming the nitro group.
Methoxy (O-CH₃) Group C-O Stretch (Asymmetric)1275 - 1200StrongA single, strong peak in this region is the primary identifier for the aryl ether linkage.
C-H Bending (in CH₃)~1450MediumConfirmatory peak for the methyl component.
C-H Stretch (in CH₃)2850 - 2815Medium, SharpConfirmatory peak for the methoxy C-H bond, distinct from aromatic C-H stretches (>3000 cm⁻¹).

Validated Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol details the Potassium Bromide (KBr) pellet method, a robust and widely used technique for analyzing solid organic compounds.

Causality Behind Experimental Choices:
  • KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disc. This avoids interference from solvent peaks.

  • Mortar and Pestle: An agate mortar and pestle are used to prevent contamination that could occur with glass or ceramic materials. Agate is extremely hard and non-reactive.

  • Drying: Moisture is the enemy of KBr pellets, as water has strong IR absorptions that can obscure key regions of the spectrum. Drying the sample and KBr is a critical step for a clean baseline.

  • High Pressure: Applying high pressure causes the KBr to flow and encapsulate the sample, forming a solid, transparent matrix that allows for optimal transmission of the IR beam.

Step-by-Step Methodology:
  • Preparation: Ensure an agate mortar and pestle, KBr press, and die set are clean and completely dry. Place them in a 110°C oven for at least 2 hours and cool in a desiccator before use.

  • Sample Weighing: Weigh approximately 1-2 mg of the biphenyl sample and 100-200 mg of dry, spectroscopy-grade KBr powder. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture gently at first to break up larger crystals, then grind vigorously for 3-5 minutes until the mixture has a fine, powder-like consistency, similar to flour.

  • Pellet Pressing: Transfer a portion of the mixture to the KBr die. Assemble the die and place it in the hydraulic press.

  • Evacuation: Connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: While under vacuum, apply pressure (typically 7-10 tons) for 2-3 minutes.

  • Pellet Release: Carefully release the pressure and the vacuum. Disassemble the die to retrieve the transparent or translucent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Purge the sample compartment with dry nitrogen or air to minimize atmospheric CO₂ and H₂O interference.

  • Spectrum Collection: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber) to identify the characteristic peaks as outlined in the comparative data table.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition & Analysis start Start: Dry Sample & KBr weigh Weigh 1mg Sample & 100mg KBr start->weigh grind Grind in Agate Mortar (3-5 mins) weigh->grind load Load Mixture into Die grind->load vac Evacuate Air (1-2 mins) load->vac press Apply Pressure (7-10 tons, 2-3 mins) vac->press release Release & Retrieve Transparent Pellet press->release place Place Pellet in FTIR Spectrometer release->place bg Collect Background Spectrum place->bg sample_spec Collect Sample Spectrum (16-32 scans) bg->sample_spec analyze Analyze Spectrum: Identify Peaks sample_spec->analyze result Result: Functional Group Confirmed analyze->result

Caption: Workflow for FTIR analysis of biphenyls using the KBr pellet method.

Conclusion

FTIR spectroscopy offers a rapid, reliable, and non-destructive method for differentiating nitro and methoxy functional groups on a biphenyl core. The key lies in identifying the two strong, characteristic stretches of the NO₂ group versus the strong C-O stretch and confirmatory C-H vibrations of the O-CH₃ group. By following a validated experimental protocol, researchers can obtain high-quality, unambiguous spectra to confirm molecular structures and advance their research and development objectives.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan. Cengage Learning. (A foundational textbook covering the principles of FTIR spectroscopy and interpretation of spectra for various functional groups).
  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce. John Wiley & Sons.
  • Infrared and Raman Spectroscopy: Principles and Spectral Interpretation by Peter J. Larkin. Elsevier.

HPLC Method Development and Stationary Phase Comparison for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-2',4'-dimethoxy-1,1'-biphenyl is a hydrophobic, sterically hindered biaryl compound, typically synthesized via Suzuki-Miyaura cross-coupling. Its analysis presents specific chromatographic challenges due to the ortho-nitro and ortho-methoxy substituents, which force the biphenyl ring system out of planarity.

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. While C18 remains the industry workhorse for hydrophobicity-based separations, experimental evidence and chemical principles suggest Phenyl-Hexyl offers superior selectivity for this analyte due to specific


 interactions with the nitro-aromatic moiety.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5]

Understanding the physicochemical properties is the first step to robust method design.

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula

Detectable by MS (ESI Positive/Negative).
LogP (Predicted) ~3.6 – 4.0 Highly hydrophobic; requires high % organic mobile phase for elution.
UV Max ~250 nm, ~280 nm280 nm is recommended for higher selectivity against solvent noise.
Sterics High Torsion The 2-nitro and 2'-methoxy groups clash, preventing planar adsorption on C18.
Key Impurities 1-Bromo-2-nitrobenzene2,4-Dimethoxyphenylboronic acidStarting materials must be resolved from the product.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

The Core Conflict: Hydrophobicity vs. Shape Selectivity

For this specific nitrobiphenyl, the choice of column drastically alters the separation mechanism.

Option A: C18 (The Standard) [1]
  • Mechanism: Pure hydrophobic interaction (partitioning).

  • Pros: Robust, predictable, widely available.

  • Cons: The "twisted" non-planar shape of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl reduces the effective surface area available for interaction with the C18 alkyl chains. This can lead to lower retention than predicted by LogP alone and poor resolution from similar non-polar impurities (e.g., de-nitrated byproducts).

Option B: Phenyl-Hexyl (The Recommended Alternative)
  • Mechanism: Hydrophobicity +

    
     interactions.
    
  • Pros: The nitro group is strongly electron-withdrawing, creating an electron-deficient aromatic ring. The Phenyl-Hexyl phase acts as a

    
    -electron donor. This specific interaction increases retention relative to non-nitro impurities and improves peak symmetry.
    
  • Verdict: Phenyl-Hexyl is recommended for purity assays where isomer separation or resolution from nitro-precursors is critical.

Comparative Performance Table (Simulated Conditions)
ParameterC18 ColumnPhenyl-Hexyl Column
Retention Mechanism Hydrophobic PartitioningHydrophobic +

Stacking
Elution Order Boronic Acid < Product < Bromo-nitrobenzene*Boronic Acid < Bromo-nitrobenzene < Product
Peak Shape (Tailing) Moderate (1.1 - 1.3)Excellent (1.0 - 1.1)
Selectivity (

)
StandardHigh (Specific for Nitro-aromatics)

*Note: On C18, the highly hydrophobic bromo-nitrobenzene starting material may co-elute or elute after the product depending on the specific carbon load. Phenyl-Hexyl pulls the nitro-rich product away from the halogenated starting material.

Visualizing the Separation Logic

The following diagram illustrates the method development decision tree and the mechanistic difference between the columns.

G Start Analyte: 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl Check Check Impurity Profile Start->Check RouteC18 Standard Purity Check (No Isomers) Check->RouteC18 Simple Matrix RoutePhe Complex Mixture (Isomers/Nitro-precursors) Check->RoutePhe Complex Matrix ColC18 Column: C18 (ODS) Mechanism: Hydrophobicity only Risk: Co-elution of non-polars RouteC18->ColC18 ColPhe Column: Phenyl-Hexyl Mechanism: Pi-Pi Interaction Benefit: Targets Nitro group RoutePhe->ColPhe Result Final Method Validation (Resolution > 1.5) ColC18->Result ColPhe->Result

Caption: Decision matrix for selecting stationary phases based on sample complexity. Phenyl-Hexyl is favored for nitro-aromatic selectivity.

Recommended Experimental Protocol

This protocol is designed to be self-validating : it includes a resolution check against the most likely starting materials (Suzuki coupling precursors).

Reagents & Equipment
  • Solvent A: Water (HPLC Grade) + 0.1% Formic Acid (improves peak shape for nitro compounds).[1]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Temperature: 35°C (Elevated temperature reduces backpressure and improves mass transfer for bulky biphenyls).

Gradient Method (Standard Screening)

Since the LogP is high (~3.6), an isocratic method may result in excessively long run times or carryover. A gradient is required.[1]

Time (min)% Solvent B (ACN)Flow Rate (mL/min)Phase
0.0 40%1.0Initial Hold
2.0 40%1.0Isocratic (Elute polar impurities)
12.0 95%1.0Linear Gradient
15.0 95%1.0Wash (Remove dimers/trimers)
15.1 40%1.0Re-equilibration
20.0 40%1.0Ready for next injection
Detection Settings
  • Primary: 280 nm (Specific for the biphenyl conjugation).

  • Secondary: 210 nm (Universal, but noisy with Formic Acid).

  • MS (Optional): ESI+, Scan range 150–500 m/z. Expect

    
     at 274.1 m/z or 
    
    
    
    at 296.1 m/z.

Troubleshooting & Optimization

Issue: Double Peaks or Split Peaks

Cause: Atropisomerism. Explanation: The bulky ortho-substituents (nitro and methoxy) restrict rotation around the central phenyl-phenyl bond. At low temperatures, the molecule may exist as two distinct rotamers that separate on the column. Solution: Increase column temperature to 45°C or 50°C . This increases the rotation rate, coalescing the split peaks into a single, sharp peak.

Issue: Retention Time Drift

Cause: Mobile phase pH.[2][1] Explanation: While the analyte is non-ionizable, the silica surface silanols are. Solution: Ensure the buffer is maintained at pH ~3.0 (using Formic Acid or Phosphate buffer) to suppress silanol activity, which otherwise causes tailing for the electron-rich methoxy groups.

References

  • Suzuki-Miyaura Coupling Context

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Stationary Phase Selection for Nitro-Aromatics

    • Agilent Technologies.[3] (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0888EN. Link

  • Biphenyl Separation Principles

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[4] (Chapter 7: Method Development). Link

  • Chemical Data & Properties

    • PubChem. (2024). Compound Summary for 2-Methoxy-4'-nitro-1,1'-biphenyl (Structural Analog). National Library of Medicine. Link

Sources

A Comparative Guide to Elemental Analysis Standards for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of elemental analysis standards for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl (C₁₄H₁₃NO₄). Designed for researchers, scientists, and drug development professionals, it details the primary analytical methodologies, compares them with alternative techniques, and offers expert insights into achieving accurate and reliable results for this specific class of nitro-aromatic compounds.

Introduction: The Imperative of Purity and Compositional Integrity

In the synthesis of novel chemical entities like 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl, the unambiguous confirmation of elemental composition is a cornerstone of chemical characterization. It serves as the fundamental validation of a molecule's empirical formula and a primary indicator of its purity. For professionals in drug development and materials science, where stoichiometric accuracy is paramount, elemental analysis is not merely a procedural step but a critical component of quality control and regulatory submission.

This guide moves beyond standard protocols to address the specific analytical challenges posed by substituted nitro-biphenyls. We will explore the causality behind experimental choices, establish self-validating systems for trustworthy data, and compare the gold-standard combustion analysis with complementary techniques that provide a holistic analytical profile.

Theoretical Composition: The Analytical Benchmark

The first step in any elemental analysis is to establish the theoretical benchmark based on the compound's molecular formula. This calculated data serves as the reference against which all experimental results are measured.

Molecular Formula: C₁₄H₁₃NO₄ Molecular Weight: 259.26 g/mol

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01114168.15464.86%
HydrogenH1.0081313.1045.05%
NitrogenN14.007114.0075.40%
OxygenO15.999463.99624.69%

Note: Oxygen is typically determined by difference or via pyrolysis in a separate analysis and is not always measured directly alongside CHN.

The Gold Standard: CHN Combustion Analysis

For organic compounds, elemental analysis almost invariably refers to CHN(S) combustion analysis.[1] This technique, rooted in the Pregl-Dumas method, remains the definitive standard for determining the mass fractions of carbon, hydrogen, and nitrogen.[2]

Principle of Dynamic Flash Combustion

The sample is combusted in a high-temperature (900-1200°C), oxygen-rich environment, which breaks it down into its elemental gases.[3] These gases are then passed through a reduction tube and separation column before being quantified by a thermal conductivity detector (TCD).

Expert Insight: Overcoming Challenges with Nitro Compounds

A critical consideration for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl is the presence of the nitro (-NO₂) group. Such compounds can present analytical challenges, sometimes yielding erroneously low nitrogen results.[4]

Causality: During combustion, the nitro group generates a large volume of nitrogen oxides (NOx). If the reduction tube (typically containing elemental copper) is inefficient or if excess oxygen is present, not all NOx will be reduced to N₂ gas. These unreduced oxides can be absorbed elsewhere, leading to an underestimation of the nitrogen content.[4]

Mitigation Strategy: To ensure accurate results for nitro compounds, it is often necessary to adjust analytical parameters. Using a slightly larger sample size (e.g., 3-5 mg) and optimizing the oxygen-to-sample ratio can create conditions that favor the complete reduction of NOx to N₂.[4] This demonstrates a self-validating protocol adjustment to handle a known interferent.

Experimental Workflow for CHN Analysis

The following diagram and protocol outline a robust, self-validating workflow for the CHN analysis of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data & Validation Prep 1. Homogenize (Pure, Dry Sample) Weigh 2. Weighing (1-3 mg, Microbalance) Prep->Weigh Encapsulate 3. Encapsulate (Tin Capsule) Weigh->Encapsulate Combust 4. Combustion (~1000°C, O2 Pulse) Encapsulate->Combust Reduce 5. Gas Reduction (NOx → N2) Combust->Reduce Separate 6. GC Separation (CO2, H2O, N2) Reduce->Separate Detect 7. TCD Detection Separate->Detect Analyze 8. Data Analysis (%C, %H, %N) Detect->Analyze Calibrate Calibration (Certified Standard) Calibrate->Analyze Compare 9. Validation (Compare to Theory) Analyze->Compare

Caption: Workflow for CHN combustion analysis.

Detailed Experimental Protocol
  • Sample Preparation: Ensure the sample is of the highest possible purity and is completely dry, as residual solvents or impurities will significantly skew results.[5] The sample should be a fine, homogenous powder.

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. The precise mass is critical as all final percentages are calculated relative to this initial weight.[6]

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic analytical standard, such as acetanilide or urea. Run standards every few samples to correct for any instrumental drift, ensuring the system is continuously validated.[5]

  • Combustion: Place the encapsulated sample into the autosampler. The instrument will drop the sample into a combustion tube heated to ~1000°C with a pulse of pure oxygen.

  • Reduction and Separation: The resulting gas mixture (CO₂, H₂O, NOx, etc.) is swept by a helium carrier gas through a reduction tube containing elemental copper to convert NOx to N₂. The gases are then passed through a gas chromatography column to separate them.

  • Detection and Analysis: The separated gases flow through a thermal conductivity detector (TCD). The detector response for each gas is integrated, and the software calculates the mass percentage of C, H, and N by comparing the results to the calibrated standard.

  • Acceptance Criteria: For publication in most peer-reviewed journals, including those of the American Chemical Society (ACS), the experimental values must be within ±0.4% of the theoretical values.[5]

Data Comparison: A Practical Example

While data for the exact target compound is proprietary, published data for the isomeric 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl (also C₁₄H₁₃NO₄) provides an excellent real-world benchmark.[7][8]

ElementTheoretical Mass %Experimental Mass %[7][8]Absolute Difference
Carbon (C)64.86%64.9%+0.04%
Hydrogen (H)5.05%5.2%+0.15%
Nitrogen (N)5.40%5.5% (or 5.4%)+0.10% (or 0.00%)

These results fall well within the acceptable ±0.4% deviation, validating the synthesis and purity of the compound.

Alternative and Complementary Analytical Techniques

While CHN analysis confirms elemental ratios, a comprehensive characterization relies on a multi-technique approach. Other methods can confirm the molecular formula or identify trace impurities that CHN analysis cannot detect.

TechniquePrimary ApplicationElements DetectedSensitivitySample State
CHN Combustion Analysis Bulk elemental composition, Purity C, H, N, S, O Bulk (>0.1%) Destructive
High-Resolution Mass Spectrometry (HRMS) Molecular formula confirmation All (as part of molecule)Trace (sub-ppm mass accuracy)Destructive
Inductively Coupled Plasma (ICP-OES/MS) Trace metal impurity analysis Most metals & some non-metalsTrace (ppm to ppb) Destructive
X-Ray Fluorescence (XRF) Rapid, non-destructive screening Elements heavier than NaMajor to trace (ppm)Non-destructive
  • High-Resolution Mass Spectrometry (HRMS): This is arguably the most crucial complementary technique. HRMS provides an extremely accurate mass-to-charge ratio of the parent ion, allowing for the confirmation of the molecular formula. For C₁₄H₁₃NO₄, HRMS would verify a mass that is uniquely consistent with this combination of atoms, distinguishing it from other potential formulas.

  • Inductively Coupled Plasma (ICP): In the context of biphenyl synthesis, which often employs palladium-catalyzed Suzuki couplings, ICP-MS or ICP-OES is invaluable for quantifying residual trace metals.[7][9] This is essential for pharmaceutical applications where heavy metal contamination is strictly regulated.

An Integrated Analytical Strategy

A senior scientist does not rely on a single data point. The most trustworthy characterization integrates multiple analytical techniques in a logical sequence.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Full Characterization cluster_validation Final Validation Synth Chemical Synthesis (e.g., Suzuki Coupling) Purify Purification (Crystallization/Chromatography) Synth->Purify CHN CHN Analysis Purify->CHN HRMS HRMS Purify->HRMS NMR NMR Spectroscopy Purify->NMR ICP ICP-MS (optional) Purify->ICP Final Validated Compound (Identity, Purity, Composition) CHN->Final HRMS->Final NMR->Final ICP->Final

Caption: Integrated strategy for compound validation.

This workflow demonstrates how elemental analysis serves as a key pillar alongside spectroscopic methods to provide irrefutable evidence of a compound's identity and purity.

Conclusion

For 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl, combustion-based CHN analysis is the definitive analytical standard for verifying elemental composition and assessing purity . Achieving accurate and reliable data requires not only adherence to standard protocols but also an expert understanding of the compound's chemical nature, particularly the challenges posed by the nitro functional group. By implementing robust, self-validating protocols and integrating the results with complementary techniques like High-Resolution Mass Spectrometry, researchers can ensure the highest degree of confidence in their synthesized materials.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Prestige Diagnostics. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Ovchinnikov, V.V. (2013). Thermochemistry of Heteroatomic Compounds: Analysis and Calculation of Thermodynamic Functions of Organic Compounds of V-VII Groups of Mendeleev's Periodic Table. Science Publishing Group. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • ResearchGate. (2011). (PDF) Thermochemistry of Heteroatomic Compounds: Calculation of the heat of Combustion and the heat of Formation of some Bioorganic Molecules with Different Hydrophenanthrene Rows. [Link]

  • International Union of Crystallography. (2012). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • Scientific Research Publishing. (2011). Thermochemistry of Heteroatomic Compounds: Calculation of the heat of Combustion and the heat of Formation of some Bioorganic Molecules with. [Link]

  • National Center for Biotechnology Information. (2012). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

Sources

X-ray crystallography data for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural & Crystallographic Analysis of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl Content Type: Technical Comparison & Validation Guide

Executive Summary & Application Context

This guide provides a technical analysis of 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl , a sterically congested biaryl scaffold. Unlike planar biphenyls used in liquid crystals or conductive polymers, this molecule is defined by its ortho-ortho' substitution pattern (2-nitro vs. 2'-methoxy).

Primary Application:

  • Pharmacophore Modeling: Used as a reference standard for atropisomerism in drug discovery. The steric clash between the nitro (

    
    ) and methoxy (
    
    
    
    ) groups restricts rotation around the C1-C1' bond, creating axial chirality.
  • Performance Metric: In this context, "performance" is defined by the Torsion Angle (

    
    )  and Racemization Barrier .
    

This guide compares the crystallographic data of the target compound against a non-hindered alternative (4-Nitro-4'-methoxy-1,1'-biphenyl ) to demonstrate the structural impact of ortho-substitution.

Comparative Analysis: Steric Hindrance & Conformation

The following data compares the target molecule (High Steric Hindrance) against a topological isomer (Low Steric Hindrance).

Table 1: Crystallographic Performance Metrics
FeatureTarget: 2-Nitro-2',4'-dimethoxy-1,1'-biphenylAlternative: 4-Nitro-4'-methoxy-1,1'-biphenylSignificance
Crystal System Monoclinic (Typical for this class)Orthorhombic or MonoclinicAffects packing density and solubility profiles.
Space Group

or

(Centrosymmetric)

(Common for planar biphenyls)
Centrosymmetric groups imply racemate formation in the solid state.
Inter-ring Torsion Angle (

)
65° – 85° (Highly Twisted)0° – 35° (Near Planar)Critical: High twist prevents

-conjugation, isolating the electronic systems of the two rings.
Intramolecular Interaction Short contacts: O(nitro)

O(methoxy)
None (Remote substituents)Defines the energy barrier for rotation (atropstability).

-Stacking
Weak/Displaced (T-shaped or offset)Strong (Parallel face-to-face)Planar molecules stack efficiently; twisted molecules form porous/herringbone structures.
Mechanistic Insight: The Ortho-Effect

In the alternative (4,4'-isomer), the rings can rotate to maximize


-orbital overlap, often achieving near-planarity in the solid state to facilitate packing.
In the Target (2,2'-isomer) , the van der Waals radius of the Nitro group (~1.7 Å) clashes with the ortho-Methoxy oxygen. To relieve this strain, the molecule twists significantly. This twist breaks the conjugation pathway, making the target electronically decoupled  but chirally significant .

Visualizing the Steric Pathway (Graphviz)

The following diagram illustrates the logical flow of how steric substitution dictates the final crystal structure and physical properties.

StericPathway Substituents Ortho-Substitution (2-NO2, 2'-OMe) StericClash Van der Waals Repulsion Substituents->StericClash Torsion High Torsion Angle (>60°) StericClash->Torsion Relieves Strain Electronic Broken Pi-Conjugation Torsion->Electronic Orthogonal Orbitals Packing Inefficient Packing (Lower Density) Torsion->Packing No Planar Stacking Property Atropisomerism (Axial Chirality) Torsion->Property Restricted Rotation

Caption: Causal pathway showing how ortho-substitution forces a twisted conformation, leading to axial chirality and altered packing.

Experimental Protocols

To generate valid comparison data, the following protocols must be strictly followed. These methods ensure the isolation of the correct polymorph and high-quality single crystals.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize the target with high regioselectivity.

  • Reagents:

    • Aryl Halide: 1-Bromo-2-nitrobenzene (1.0 eq)

    • Boronic Acid: 2,4-Dimethoxyphenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2M aqueous solution)
      
    • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

  • Procedure:

    • Degas solvents with

      
       for 20 minutes (Critical to prevent Pd oxidation).
      
    • Combine reagents in a Schlenk flask under inert atmosphere.

    • Reflux at 90°C for 12 hours . Monitoring via TLC (Hexane/EtOAc 8:2) is required to ensure consumption of the bromide.

    • Workup: Cool to RT, filter through Celite, extract with EtOAc, and wash with brine.

    • Purification: Flash column chromatography. The target typically elutes after the homocoupled byproducts due to the polarity of the nitro group.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Grow X-ray quality crystals suitable for resolving the twist angle.

  • Dissolution: Dissolve 20 mg of the purified target in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Acetone .

  • Precipitant: Place the vial containing the solution inside a larger jar containing Pentane or Hexane (anti-solvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

    • Note: Slow diffusion is essential. Rapid evaporation often yields amorphous powder due to the molecule's irregular shape.

  • Harvesting: Select a block-like yellow crystal (approx.

    
     mm) under a polarizing microscope.
    
Protocol C: X-Ray Data Collection & Refinement
  • Temperature: Collect data at 100 K (using

    
     stream) to freeze thermal vibrations of the freely rotating methyl groups on the methoxy substituents.
    
  • Radiation: Mo

    
     (
    
    
    
    Å).[1][2]
  • Refinement Strategy:

    • Solve using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Self-Validation Check: Ensure the Flack parameter is checked if crystallizing in a non-centrosymmetric space group (though a racemate is expected in standard synthesis).

Synthesis Workflow Diagram

SuzukiWorkflow Start Start: Reagents (Aryl Bromide + Boronic Acid) Cat Add Catalyst Pd(PPh3)4 + Base Start->Cat Reflux Reflux (90°C, 12h) Inert Atmosphere Cat->Reflux Workup Extraction & Celite Filtration Reflux->Workup Purify Column Chromatography (Sep. Homocoupled Byproducts) Workup->Purify Cryst Vapor Diffusion (DCM / Pentane) Purify->Cryst End X-Ray Quality Crystal Cryst->End

Caption: Step-by-step workflow from chemical synthesis to crystal harvesting.

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Structural Analysis of Ortho-Nitro Biphenyls

    • Novina, J. J., et al. (2012).[3] 4,4'-Dibromo-2-nitrobiphenyl.[4] Acta Crystallographica Section E, 68(2), o408. (Provides baseline torsion data for 2-nitro biphenyls). Link

  • Atropisomerism in Biphenyls

    • Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. Link

  • Crystallographic Software Standards

    • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

[1]

Part 1: Executive Summary & Core Directive

Immediate Action Required: 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl (CAS: 6460-91-9 / Analogous derivatives) is a functionalized aromatic nitro compound.[1] It must be classified as Hazardous Organic Waste and disposed of via High-Temperature Incineration .

Prohibited Actions:

  • DO NOT dispose of down the drain (Sanitary Sewer).

  • DO NOT mix with strong oxidizing agents or reducing agents in waste containers.

  • DO NOT treat as general trash.

Disposal Code Assignment (Default Recommendation): While this specific isomer is not explicitly listed on EPA P- or U-lists, it should be managed under RCRA Characteristic Codes if it exhibits ignitability or toxicity, or conservatively as Non-Regulated Hazardous Waste requiring destruction.[1]

  • Recommended Labeling: "Hazardous Waste - Toxic / Irritant - Organic Solid/Liquid"[1]

Part 2: Chemical Profile & Hazard Assessment

To manage disposal effectively, we must understand the chemical's behavior.[1] This compound features a biphenyl core with a nitro group (


Stability & Reactivity
  • Nitro Group (

    
    ):  While mono-nitro aromatics are generally stable compared to polynitro explosives (e.g., TNT), they possess high energy potential.[1] Thermal decomposition can release toxic nitrogen oxides (
    
    
    ).
  • Methoxy Groups (

    
    ):  These electron-donating groups activate the ring, potentially increasing susceptibility to electrophilic attack but do not significantly destabilize the molecule for disposal purposes.[1]
    
  • Biphenyl Core: Provides significant lipophilicity, meaning the compound is likely persistent in the environment and toxic to aquatic life.[1]

Physicochemical Data for Waste Segregation
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Segregate into "Solid Organic Waste" streams.
Solubility Low in water; Soluble in DCM, Acetone, DMSOUse compatible organic solvents for rinsing glassware.[1]
Flash Point >110°C (Predicted)Unlikely to be D001 (Ignitable) unless in solution.
Incompatibilities Strong Oxidizers, Strong Bases, Reducing AgentsCRITICAL: Do not co-mingle with nitric acid or metal hydrides.[1]

Part 3: Disposal Workflow & Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for expired reagents, spills, or synthesis yields.[1]

  • Containment: Transfer the solid material into a chemically compatible primary container (e.g., amber glass jar or HDPE bottle) with a screw-top lid.

  • Double Containment: Place the primary container inside a clear, sealable polyethylene bag (4-mil thickness recommended).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-Nitro-2',4'-dimethoxy-1,1'-biphenyl" (95-100%)[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

  • Lab Packing: Place the sealed bag into a DOT-approved Lab Pack drum (UN 1G or UN 1H2) destined for incineration.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for filtrates containing the compound dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate).[1]

  • Compatibility Check: Ensure the solvent stream is compatible.

    • Halogenated:[1] If dissolved in DCM/Chloroform -> Halogenated Waste Stream .

    • Non-Halogenated: If dissolved in Acetone/Methanol -> Non-Halogenated Waste Stream .

  • Bulking: Pour into the appropriate satellite accumulation carboy.

  • Record Keeping: Log the estimated concentration of the biphenyl derivative on the carboy's accumulation log. This is vital for the incineration facility to manage

    
     scrubbing.
    

Part 4: Visual Decision Tree (DOT Diagram)

The following logic flow ensures the correct waste stream selection based on the physical state of the material.

DisposalWorkflowStartWaste Generation:2-Nitro-2',4'-dimethoxy-1,1'-biphenylStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid (Powder/Crystals)StateCheck->IsSolidIsLiquidLiquid (Solution)StateCheck->IsLiquidContainerPrimary Container:Amber Glass/HDPEIsSolid->ContainerBagSecondary Containment:Sealable Poly BagContainer->BagLabPackDOT Lab Pack(Incineration)Bag->LabPackSolventCheckCheck Solvent TypeIsLiquid->SolventCheckHaloHalogenated Solvent(e.g., DCM)SolventCheck->HaloHas HalogensNonHaloNon-Halogenated Solvent(e.g., Acetone)SolventCheck->NonHaloNo HalogensCarboyHHalogenated Waste CarboyHalo->CarboyHCarboyNHOrganic Waste CarboyNonHalo->CarboyNH

Figure 1: Operational decision tree for segregating solid and liquid waste streams containing nitro-biphenyl derivatives.

Part 5: Emergency Contingencies (Spill Response)

In the event of a spill, autonomy and speed are critical.[1] Follow this self-validating protocol:

  • Isolate: Evacuate the immediate area (15 ft radius). Mark the zone.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If dust is generated, use an N95 or P100 particulate respirator.[1]

  • Containment (Solid):

    • Do not dry sweep (risk of dust generation).[4]

    • Cover with wet paper towels or use a HEPA vacuum dedicated to hazardous chemicals.

  • Containment (Liquid):

    • Absorb with vermiculite or polypropylene pads.

    • Do not use combustible materials like sawdust if the solvent is flammable.

  • Disposal: Place all cleanup materials into a hazardous waste bag and tag as "Debris contaminated with Nitro-Biphenyls."

Part 6: Regulatory & Compliance Framework

RCRA Classification (USA)

While 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl is not specifically listed (P or U list), the generator is responsible for determining characteristics [1].[1]

  • Toxicity: If the waste stream contains heavy metals (e.g., Palladium from catalysis), it may carry D004-D011 codes.[1]

  • Ignitability: If in a flammable solvent (Flash point <60°C), assign D001 .[1][5][6]

  • Default Status: If no characteristics apply, manage as Non-RCRA Regulated Hazardous Waste (State regulations may vary, e.g., California Title 22).[1]

Transport (DOT)[2][8]
  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (2-Nitro-2',4'-dimethoxy-1,1'-biphenyl)

  • Hazard Class: 6.1 (Keep away from foodstuffs)

  • Packing Group: III

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • National Institutes of Health (NIH) - PubChem. "4-Nitro-1,1'-biphenyl Safety and Hazards." PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER)." OSHA.gov. [Link]

Personal protective equipment for handling 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Treat as a High-Potency Intermediate. While specific toxicological data for 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl (CAS: Specific CAS may vary by isomer, treat as Nitro-biphenyl derivative) is often extrapolated, the structural pharmacophore—a nitro-substituted biphenyl core—necessitates its classification as a suspected carcinogen and mutagen .[1]

  • The Nitro Risk: Nitro-aromatics undergo metabolic reduction to N-hydroxylamines, which are potent DNA alkylating agents.[1]

  • The Methoxy Factor: The dimethoxy substitution increases lipophilicity compared to the parent nitro-biphenyl, significantly enhancing dermal absorption rates .[1] Standard nitrile gloves offer insufficient protection against prolonged contact.[1]

  • Physical State: Likely a crystalline solid. Dust generation is the primary vector for exposure.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[1] This compound requires a Barrier-System Approach .

PPE CategoryComponentSpecification & Rationale
Hand Protection Primary Layer Silver Shield / 4H (Laminate) or Viton. Rationale: Nitro-aromatics can permeate standard nitrile in <10 minutes.[1] Laminates provide >480 min breakthrough time.[1]
Outer Layer Disposable Nitrile (5 mil minimum). Rationale: Provides dexterity and protects the inner laminate glove from physical tears.[1] Change immediately upon splash.[1][2]
Respiratory Solid Handling N95 or P100 Particulate Respirator. Rationale: Essential if weighing outside a glovebox.[1] Prevents inhalation of micro-particulates.[1]
Solution Handling Half-face respirator with Organic Vapor (OV) Cartridges. Rationale: Once dissolved, solvent vapors carry the active compound.[1]
Ocular Primary Chemical Splash Goggles (Indirect Vent). Rationale:[1] Safety glasses are insufficient against airborne dusts or splashes that can run behind the lens.[1]
Body Clothing Tyvek® Lab Coat or Sleeve Covers. Rationale: Cotton lab coats absorb and hold nitro-aromatics against the skin.[1] Tyvek repels dust.[1]

Operational Workflow: The "Zero-Contact" Protocol[1]

The following diagram outlines the mandatory safety workflow for moving this compound from storage to reaction.

SafetyWorkflow cluster_ppe Critical Control Points Storage 1. Cold Storage (Segregated) Weighing 2. Weighing Station (Static Control) Storage->Weighing Transport in Secondary Container Transfer 3. Transfer (Closed Vessel) Weighing->Transfer Dissolve immediately to reduce dust Reaction 4. Reaction Setup (Fume Hood) Transfer->Reaction Cannula transfer preferred Waste 5. Disposal (Incineration Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing containment during the high-risk weighing and transfer phases.

Detailed Methodology
Phase A: Weighing & Transfer (Highest Risk)
  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

  • Static Mitigation: Nitro-biphenyls can be static-prone.[1] Use an anti-static gun or ionizer bar to prevent powder "fly-away."[1]

  • The "Wet Transfer" Technique:

    • Tare your reaction flask (with stir bar) directly on the balance.[1]

    • Add the solid 2-Nitro-2',4'-dimethoxy-1,1'-biphenyl.[1]

    • Crucial Step: Add your reaction solvent (e.g., DCM, Toluene) to the flask inside the hood immediately after weighing.[1] Capping the solid in solution eliminates the dust hazard for transport to the reaction manifold.[1]

Phase B: Reaction Monitoring
  • Venting: Ensure the reaction vessel is vented through an oil bubbler into the back of the fume hood.

  • Sampling: Do not use open needles. Use a positive-pressure syringe technique to withdraw aliquots for TLC/HPLC to prevent drawing air (and moisture) in or letting vapors out.

Emergency Response & Decontamination

Spill Cleanup (Solid)

Do NOT dry sweep. Dry sweeping creates an aerosol cloud.[1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don double gloves (Laminate + Nitrile) and P100 respirator.

  • Wet Method: Cover the spill with a paper towel dampened with acetone or ethanol (solubilizes the lipophilic biphenyl).[1]

  • Collect: Scoop the damp towels into a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water three times (triple rinse) to remove oily residues.[1]

Exposure First Aid[3][4][5][6]
  • Skin Contact: Wash with liquid soap and copious water for 15 minutes.[3] Avoid organic solvents (alcohol/acetone) on skin, as they drive the nitro-compound deeper into the dermis.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately; nitro-compounds can cause corneal damage.[1]

Disposal Protocol

Never dispose of nitro-aromatics down the drain.[1] They are toxic to aquatic life and persist in water systems.[1]

  • Segregation: Designate a specific waste stream labeled: "Toxic Organic Waste - Nitro-Aromatics."

  • Quenching: If the material is in a reactive mixture (e.g., with hydrides), quench fully before bottling.[1]

  • Container: Use amber glass or high-density polyethylene (HDPE).

  • Final Destruction: The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens).[1]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Nitrobiphenyl (Structural Analog).[1]Link

  • Ansell Healthcare. Permeation & Degradation Resistance Guide (7th Ed).[1] (Reference for Laminate vs. Nitrile breakthrough times). Link

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[1] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.